5-Bromo-4-fluoropicolinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrFNO2 |
|---|---|
Molecular Weight |
220.00 g/mol |
IUPAC Name |
5-bromo-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |
InChI Key |
AHZCWQLROSXJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-4-fluoropicolinic acid chemical properties
An In-Depth Technical Guide to 5-Bromo-4-fluoropicolinic Acid: Properties, Reactivity, and Applications in Synthetic Chemistry
Introduction: this compound (CAS No. 1211582-26-1) is a halogenated pyridinecarboxylic acid that serves as a highly versatile and valuable building block for researchers in synthetic chemistry, drug discovery, and materials science.[1][2][3][4] Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a bromine atom, and a fluorine atom, offers a unique combination of reactive sites. This strategic arrangement of functional groups allows for orthogonal chemical modifications, making it an ideal starting point for constructing complex molecular architectures. The presence of bromine provides a handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can be leveraged to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules.[5] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and safety considerations, designed for professionals in research and development.
Core Chemical and Physical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. While specific experimental data for this particular isomer is sparse, we can infer its characteristics and present data from closely related isomers for context.
Key Identifiers and Properties:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 5-Bromo-4-fluoro-2-pyridinecarboxylic acid | - |
| CAS Number | 1211582-26-1 | [1][2][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 219.99 g/mol | [1] |
| SMILES | OC(=O)c1ncc(c(c1)F)Br | [1] |
Physical Properties of Isomeric Compounds (for reference):
| Compound | Melting Point (°C) | Source |
| 5-Bromo-3-fluoropicolinic acid | 175-180 | [6][7] |
| 5-Bromonicotinic acid | 178-180 | [8] |
Solubility and Stability: Based on its structure as a carboxylic acid, this compound is expected to be sparingly soluble in water but should show good solubility in polar organic solvents such as DMSO, methanol, and THF.[8] For long-term viability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[9]
Caption: Chemical structure of this compound.
Anticipated Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, an experienced chemist can predict the key features expected in its NMR and mass spectra based on its molecular structure.
-
¹H NMR: The spectrum should feature two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the C-3 position will likely appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom. The proton at the C-6 position will also appear as a doublet. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum is expected to show six signals corresponding to the six unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four aromatic carbons will have their chemical shifts significantly influenced by the electronegative nitrogen, fluorine, and bromine substituents.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion (M+) peak and the (M+2)+ peak will appear with nearly equal intensity (approximately 1:1 ratio), providing a clear signature for the presence of a single bromine atom.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from its multiple, orthogonally reactive functional groups. This allows for a stepwise and controlled approach to building molecular complexity, a cornerstone of modern drug discovery.[5][10]
-
Carboxylic Acid Group: This functional group is a primary site for modification. It can be readily converted into esters, amides, or acyl chlorides, enabling its use as a scaffold to be linked to other molecular fragments.[8] Amide coupling, in particular, is one of the most common reactions in medicinal chemistry for building potential drug candidates.
-
Bromine Atom: The C-Br bond is an ideal handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This includes Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (for C-C bond formation with alkenes), Buchwald-Hartwig (for C-N bond formation with amines), and Sonogashira (for C-C bond formation with terminal alkynes) reactions. This reactivity is crucial for elaborating the core structure.[5]
-
Fluorinated Pyridine Ring: The fluorine atom and the pyridine nitrogen make the ring electron-deficient. The fluorine atom can enhance metabolic stability and modulate the pKa of the molecule, which are desirable properties in drug candidates.[5] It also influences the regioselectivity of any potential nucleophilic aromatic substitution reactions.
Caption: Key reaction pathways for this compound.
Representative Synthetic Protocol: Hydrolysis of Nitrile Precursor
A common and effective method for synthesizing picolinic acids is the hydrolysis of the corresponding picolinonitrile. This approach is well-documented for analogous compounds and represents a reliable pathway.[6]
Objective: To synthesize this compound from 5-bromo-4-fluoropicolinonitrile.
Materials:
-
5-bromo-4-fluoropicolinonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-4-fluoropicolinonitrile (1 equivalent) with concentrated hydrochloric acid (approx. 10 mL per gram of nitrile).
-
Heating: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The causality here is that the high temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the highly stable nitrile group to a carboxylic acid.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g of ice per 10 mL of acid used). This step quenches the reaction and precipitates the solid product, as its solubility is much lower in the cold, diluted aqueous medium.
-
Isolation: Collect the precipitated white or off-white solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with several portions of cold deionized water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.[8]
-
Drying: Dry the purified solid under vacuum to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The true value of this compound is realized in its application as an intermediate in the synthesis of high-value molecules.
-
Medicinal Chemistry: Halogenated aromatic acids are foundational components in the design of novel therapeutics. This building block is particularly relevant for creating libraries of compounds for screening against various biological targets. Isomeric compounds are used in synthesizing allosteric modulators for A2A receptors, which are targets for insomnia treatments.[7] The fluoro-bromo substitution pattern allows for systematic exploration of a compound's structure-activity relationship (SAR). The development of "beyond Rule of Five" drugs often requires complex scaffolds that can be accessed using such versatile building blocks.[11]
-
Materials Science: Picolinic acid derivatives are excellent ligands for coordinating with metal ions. The resulting organometallic complexes can have interesting photoluminescent or catalytic properties. For example, a related isomer is used to prepare Rhenium (Re) complexes that exhibit high photoluminescence quantum yields, making them suitable for applications in OLEDs or chemical sensors.[7]
-
Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. The unique substitution pattern of this molecule makes it a candidate for the synthesis of new agrochemical active ingredients.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. The safety profile for this compound can be inferred from data on its close isomers.[12][13]
GHS Hazard Classification (Anticipated):
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [12][14] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [12][13][14] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [12][13][14] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [9][14] |
Precautionary Measures:
-
Prevention: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
5-Fluoropicolinic acid|107504-08-5. MOLBASE Encyclopedia. [Link]
-
This compound | 1211582-26-1. AA Blocks. [Link]
-
5-Bromo-3-fluoropyridine-2-carboxylic acid | C6H3BrFNO2 | CID 21075872. PubChem. [Link]
-
This compound (1 x 100 mg). Reagentia. [Link]
-
6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194. PubChem. [Link]
-
This compound (1 x 250 mg). Reagentia. [Link]
-
The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
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Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Why some targets benefit from beyond rule of five drugs. PMC - NIH. [Link]
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New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. MDPI. [Link]
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5-Bromo-4-fluoropicolinic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoropicolinic acid, a halogenated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, spectral analysis, and potential applications, offering field-proven insights for researchers and developers.
Core Chemical Identity and Properties
This compound is a key synthetic building block. Its structure, featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and a carboxylic acid group, offers multiple reactive sites for the construction of more complex molecules.
Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1211582-26-1 | [1][2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 219.996 g/mol | [2] |
| IUPAC Name | 5-Bromo-4-fluoropyridine-2-carboxylic acid | |
| Appearance | Off-white to white solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. |
Strategic Synthesis of this compound
A plausible synthetic pathway would involve the bromination of a fluoropicolinic acid precursor or the fluorination of a bromopicolinic acid derivative. A more likely and efficient route, however, would be the hydrolysis of a corresponding nitrile, 5-bromo-4-fluoropicolinonitrile. This nitrile intermediate is a valuable precursor due to the versatile reactivity of the nitrile group.[4]
Proposed Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is a representative, experience-based procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 5-Bromo-4-fluoropicolinonitrile (Hypothetical)
The synthesis of the nitrile precursor is a critical first step. This could potentially be achieved through a multi-step process starting from a commercially available pyridine derivative.
Step 2: Hydrolysis of 5-Bromo-4-fluoropicolinonitrile to this compound
Materials:
-
5-Bromo-4-fluoropicolinonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-4-fluoropicolinonitrile in a suitable amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a concentrated hydrochloric acid solution, which should precipitate the desired carboxylic acid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Nitrile Hydrolysis: This is a classic and reliable method for the synthesis of carboxylic acids from nitriles. The strong acidic conditions protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.
-
Workup Procedure: The acid-base extraction is a standard technique to separate the carboxylic acid product from other components of the reaction mixture. The carboxylic acid is soluble in the basic aqueous phase as its carboxylate salt, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the insoluble carboxylic acid, allowing for its isolation.
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. While specific spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine, fluorine, and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group will be found at a characteristic downfield position (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the halogen substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic carboxylic acids are valuable scaffolds in the design and synthesis of new pharmaceutical agents. The presence of bromine and fluorine atoms in this compound offers several advantages for drug development:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate.
-
Versatile Synthetic Handle: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core structure.[4]
-
Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's biological activity.
This compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, similar picolinic acid derivatives are used in the synthesis of inhibitors for various enzymes.
Potential Therapeutic Areas
Given the prevalence of halogenated pyridine motifs in modern pharmaceuticals, this compound could be a key starting material for the development of new drugs in areas such as:
-
Oncology
-
Inflammatory diseases
-
Infectious diseases
-
Neurological disorders
Safety, Handling, and Storage
Hazard Identification (based on analogous compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Logical Relationship Diagram for Safety
Caption: Interrelationship of the compound's potential hazards and necessary safety measures.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. Its unique combination of a pyridine core with bromine, fluorine, and carboxylic acid functionalities provides a versatile platform for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.
References
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INDOFINE Chemical Company, Inc. Safety Data Sheet: 2-FLUOROPYRIDINE-6-CARBOXYLIC ACID. Available from: [Link]
-
Reagentia. This compound (1 x 100 mg). Available from: [Link]
-
AA Blocks. This compound. CAS Number: 1211582-26-1. Available from: [Link]
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MOLBASE. 5-Fluoropicolinic acid|107504-08-5. Available from: [Link]
-
Reagentia. This compound (1 x 250 mg). Available from: [Link]
-
PubChem. 6-Bromo-5-fluoropicolinic Acid. National Center for Biotechnology Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Available from: [Link]
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Solubility and Stability Profile: 5-Bromo-4-fluoropicolinic Acid
Technical Guide for Process Chemistry & Drug Development
Executive Summary
5-Bromo-4-fluoropicolinic acid (CAS: 1211582-26-1) is a highly functionalized pyridine building block used primarily in the synthesis of agrochemicals (auxinic herbicides) and pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of its substituents: the carboxylic acid (C2) allows for esterification/amidation, the 4-fluoro group serves as a handle for nucleophilic aromatic substitution (
However, this high reactivity imposes strict stability constraints. The compound exhibits pH-dependent solubility typical of zwitterionic pyridines but possesses a specific instability window under basic conditions due to the lability of the C4-fluorine atom. This guide provides the physicochemical grounding and experimental frameworks necessary to handle, solubilize, and stabilize this compound.
Physicochemical Characterization
Understanding the ionization state is critical for predicting solubility and stability behavior.
| Property | Value (Experimental/Predicted) | Implications |
| Molecular Formula | MW: 219.99 g/mol | |
| Physical State | White to off-white solid | Hygroscopic potential in salt form. |
| Melting Point | 175–180 °C | High thermal stability in solid state. |
| pKa (COOH) | ~2.5 – 3.0 (Predicted) | Stronger acid than picolinic acid (pKa 5.4) due to electron-withdrawing Br/F. |
| pKa (Pyridine N) | < 1.0 (Predicted) | Extremely weak base; protonation requires concentrated acid. |
| LogP | 1.8 – 2.2 | Moderately lipophilic; poor water solubility at pH < 2. |
Ionization Behavior
At physiological or environmental pH (pH 5–8), the compound exists predominantly as the anionic carboxylate .
-
pH < 2: Neutral/Zwitterionic species (Low aqueous solubility).
-
pH > 4: Anionic species (High aqueous solubility).
Solubility Profile
Aqueous Solubility
The solubility of this compound is governed by the Henderson-Hasselbalch equation.
-
Acidic Media (pH 1-2): Solubility is minimal (< 1 mg/mL). The electron-withdrawing effects of Bromine and Fluorine reduce the basicity of the pyridine nitrogen, preventing significant protonation-driven solubility unless pH is extremely low (< 0).
-
Neutral/Basic Media (pH > 5): Solubility increases dramatically (> 50 mg/mL) as the carboxylic acid deprotonates to form the stable salt.
Organic Solvent Compatibility
For process chemistry (synthesis/crystallization), solvent selection is dictated by the "Like Dissolves Like" principle modified by the compound's polarity.
-
High Solubility: DMSO, DMF, Methanol, Ethanol (Protics facilitate H-bonding).
-
Moderate Solubility: Ethyl Acetate, THF, Dichloromethane (DCM).
-
Low Solubility: Hexanes, Toluene, Diethyl Ether (useful as anti-solvents for crystallization).
Solubility Decision Workflow
The following diagram outlines the optimal solvent systems based on the intended application.
Figure 1: Solvent selection strategy based on downstream application requirements.
Stability & Degradation Mechanisms
While thermally stable, this compound exhibits specific chemical vulnerabilities that must be managed during storage and processing.
Nucleophilic Aromatic Substitution ( ) Risk
Critical Instability: The Fluorine atom at the 4-position is activated by the electron-deficient pyridine ring and the electron-withdrawing carboxyl group.
-
Trigger: Exposure to strong nucleophiles (OH⁻, alkoxides, amines) or heating in basic media.
-
Mechanism: Nucleophile attacks C4, displacing fluoride.
-
Result: Formation of 5-bromo-4-hydroxypicolinic acid (in aqueous base) or 4-alkoxy derivatives.
Photolytic Instability
Halogenated pyridines are susceptible to photodehalogenation .
-
Mechanism: UV light can cleave the C-Br bond, leading to radical formation and hydro-debromination products.
-
Mitigation: Store in amber vials; avoid direct sunlight during processing.
Thermal Stability[2]
-
Solid State: Stable up to melting point (~175°C).
-
Solution: Stable at reflux in non-nucleophilic solvents (e.g., Toluene, DCM). Unstable at reflux in nucleophilic solvents (e.g., MeOH with base) due to
.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways under stress conditions.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Validates solubility limits for formulation or reaction concentration.
-
Preparation: Weigh 50 mg of compound into three 4 mL glass vials.
-
Solvent Addition: Add 1.0 mL of buffer (pH 1.2, pH 7.4) or organic solvent (MeOH) to respective vials.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Note: If pH 7.4 sample is fully dissolved, solubility is >50 mg/mL.
-
Protocol B: Forced Degradation Study (Stress Testing)
Establishes stability-indicating analytical methods.
-
Acid Stress: Dissolve 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Minimal degradation (acid stabilizes the F-C bond against
).
-
-
Base Stress: Dissolve 1 mg/mL in 0.1N NaOH. Heat at 60°C for 4 hours.
-
Expected Result:Significant degradation. Monitor for appearance of 4-hydroxy peak (earlier elution on Reverse Phase).
-
-
Oxidative Stress: Dissolve 1 mg/mL in 3%
. RT for 24 hours.[2]-
Expected Result: Formation of N-oxide (delayed retention time).
-
Handling & Storage Recommendations
-
Storage: Keep in tightly sealed containers, preferably under inert atmosphere (
), at 2–8°C . Protect from light. -
Safety:
-
Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams due to ecotoxicity potential of halogenated pyridines.
References
-
PubChem. (2025).[5][6] Compound Summary: this compound (CAS 1211582-26-1).[1] National Library of Medicine. [Link]
-
Organic Chemistry Data. (2022). pKa Values of Heterocycles and Carboxylic Acids. [Link]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Potential & Synthetic Utility of 5-Bromo-4-fluoropicolinic Acid Scaffolds
[1][2]
Executive Summary
This compound represents a "privileged scaffold" in modern heterocyclic chemistry.[1][2] Its unique substitution pattern—combining a hard electrophile (C4-Fluorine) with a soft electrophile (C5-Bromine) on a picolinic acid core—makes it a critical lynchpin for the synthesis of Arylpicolinate herbicides (Auxin mimics) and Type I/II Kinase Inhibitors .[1][2]
This guide details the structural activity relationships (SAR), validated synthetic protocols, and biological mechanisms that define this scaffold's utility. Unlike simple pyridines, the 4-fluoro-5-bromo motif allows for orthogonal functionalization, enabling the rapid generation of diverse libraries for high-throughput screening.[1][2]
Chemical Architecture & Reactivity Profile[1][2]
The utility of this compound lies in its ability to undergo sequential, regioselective transformations.[1][2] The electronic environment of the pyridine ring creates a predictable hierarchy of reactivity.
The Reactivity Hierarchy
-
C2-Carboxylic Acid: The primary handle for esterification (prodrug/pro-herbicide formation) or amide coupling (ligand binding).[1][2]
-
C4-Fluorine (Hard Electrophile): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-withdrawing nature of the ring nitrogen and the ortho-bromine.[1][2]
-
Application: Introduction of amino, alkoxy, or thio groups.
-
-
C5-Bromine (Soft Electrophile): The handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2]
-
Application: Extension of the carbon skeleton to reach hydrophobic pockets in target proteins.
-
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the "Hub-and-Spoke" synthetic model, where the core scaffold yields three distinct functional classes.
Figure 1: Divergent synthetic pathway demonstrating the orthogonal reactivity of the scaffold.
Biological Activity: Agrochemistry (Herbicides)
The most proven application of this compound derivatives is in the development of synthetic auxins (Group 4 Herbicides).[1][2]
Mechanism of Action: The Molecular Glue
These derivatives act as "molecular glues," stabilizing the interaction between the TIR1/AFB5 F-box proteins and the Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA, unleashing uncontrolled gene expression and plant death.
-
The Picolinate Head: The nitrogen and carboxylate at C2 mimic the indole-3-acetic acid (natural auxin) binding motif.[1][2]
-
The C4-Substituent: A 4-amino group (derived via SNAr on the 4-fluoro precursor) is critical for potency in many commercial picolinates (e.g., Florpyrauxifen).[1][2]
-
The C5/C6-Tail: Aryl groups attached here extend into the hydrophobic channel of the AFB5 receptor, providing selectivity for dicots over monocots (cereal safety).
Visualization: Auxin Signaling Pathway
Figure 2: Mechanism of Action for Picolinate Auxin Mimics.[1][2]
Experimental Protocols
Protocol A: Regioselective SNAr Amination (C4 Functionalization)
Objective: To replace the C4-fluorine with a primary amine, a key step in synthesizing 4-amino-picolinate herbicides.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve substrate in DMSO (0.5 M concentration).[1]
-
Warm to ambient temperature.[1][2] If the amine is sterically hindered, heat to 60°C.
-
Monitor: TLC/LC-MS will show the disappearance of the starting material (
) and appearance of the amino-adduct ( ).[1][2] -
Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step.
-
-
Note: The C5-Bromine remains intact under these conditions, preserving it for subsequent coupling.
Protocol B: Suzuki-Miyaura Coupling (C5 Functionalization)
Objective: To attach an aryl ring at C5, creating the hydrophobic tail required for receptor binding.[1][2]
-
Reagents:
-
Procedure:
Structure-Activity Relationship (SAR) Summary
The following table summarizes the biological impact of modifications at specific positions of the this compound core.
| Position | Modification | Biological Effect (Agro/Pharma) |
| C2 (COOH) | Esterification | Increases lipophilicity for leaf penetration (Pro-herbicide).[1][2] Hydrolyzed in planta. |
| C2 (COOH) | Amide Formation | Common in kinase inhibitors to form H-bonds with the hinge region of ATP pocket.[1][2] |
| C4 (Fluoro) | Retention | Enhances metabolic stability (blocks oxidation).[1][2] |
| C4 (Amino) | Substitution (SNAr) | Critical for Auxin Activity. 4-amino-picolinates are significantly more potent herbicides than 4-H analogs.[1][2] |
| C5 (Bromo) | Aryl Coupling | Determines selectivity.[1][2] Bulky aryl groups here fit into the AFB5 receptor pocket.[1][2] |
| C6 (H) | Chlorination | Often added to increase persistence in soil and lipophilicity (e.g., Clopyralid derivatives).[1][2] |
References
-
Compound Identification
-
Herbicidal Mechanism (Auxin Mimics)
-
Synthetic Methodology (SNAr on Pyridines)
-
Arylpicolinate Herbicides (Rinskor/Arylex)
Sources
- 1. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1805395-06-5,6-Amino-2-methoxynicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 74396-76-2,2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 7. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 8. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
The Evolution of Fluorinated Picolinic Acids: A Technical Guide
From Chlorinated Auxins to Next-Generation Arylpicolinates
Part 1: Executive Summary & Chemical Context[1]
The discovery of fluorinated picolinic acids represents a pivotal shift in agrochemical design, transitioning from the broad-spectrum persistence of chlorinated pyridines (e.g., Picloram) to the high-potency, low-volatility profiles of arylpicolinates . This guide analyzes the structural evolution, synthetic methodologies, and mode-of-action (MoA) distinctions that define this class, specifically focusing on the "fluorine effect" at the pyridine 5-position and the aryl tail.
Key Technical Insight: The introduction of fluorine into the picolinic acid scaffold does not merely alter lipophilicity; it fundamentally shifts receptor selectivity from the canonical TIR1 ubiquitin-ligase complex to the AFB5 (Auxin Signaling F-Box 5) homolog, granting these compounds efficacy against auxin-resistant weed biotypes.
Part 2: Historical & Structural Evolution
The development of picolinic acid herbicides follows a clear trajectory of optimizing the 6-position substitution while modulating the electron density of the pyridine ring via halogenation.
The Chlorinated Ancestors
-
Picloram (1960s): 4-amino-3,5,6-trichloropicolinic acid. High persistence, prone to groundwater leaching.[1]
-
Clopyralid (1970s): 3,6-dichloropicolinic acid. Improved selectivity for thistles/legumes.
-
Aminopyralid (2000s): 4-amino-3,6-dichloropicolinic acid. Enhanced potency but retained significant soil residual activity.
The Arylpicolinate Revolution (Fluorine Integration)
The breakthrough occurred by replacing the 6-chloro group with a substituted aryl ring and introducing fluorine to modulate metabolic stability and pKa.
-
Halauxifen-methyl (Arylex™):
-
Structure: Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
-
Innovation: Introduction of the 6-aryl tail . Note that the pyridine ring itself retains chlorine (3-position), but the aryl tail is fluorinated.
-
Impact: Drastic reduction in use rate (grams per hectare vs. kilograms).
-
-
Florpyrauxifen-benzyl (Rinskor™):
-
Structure: Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate .[2][3][4]
-
Innovation: The addition of a 5-fluorine atom on the pyridine core.[3][5]
-
Impact: This specific fluorination pattern, combined with the benzyl ester, optimizes translocation in aquatic environments (rice paddy efficacy) and enhances binding affinity to AFB5.
-
Structural Evolution Diagram
Caption: Evolution from chlorinated pyridine cores to complex fluorinated arylpicolinates.
Part 3: Synthetic Methodology
The synthesis of fluorinated arylpicolinates requires modular assembly, typically avoiding direct fluorination of the final scaffold due to regioselectivity issues.
Synthesis of Florpyrauxifen-benzyl
The synthesis is a convergent route involving a fluorinated pyridine building block and a boronic acid derivative.
Protocol Summary:
-
Pyridine Core Preparation: The starting material is often a poly-fluorinated pyridine (e.g., pentafluoropyridine or 4,5,6-trifluoropicolinate derivatives) which undergoes nucleophilic aromatic substitution (
). -
Regioselective Amination: Treatment with ammonia selectively installs the amino group at the 4-position (directed by the electron-withdrawing carboxylate and fluorine atoms).
-
Cross-Coupling (The Key Step): A Suzuki-Miyaura coupling connects the pyridine core to the aryl tail.
-
Reagents: 4-amino-3-chloro-6-halopicolinate + 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
-
Catalyst: Pd(PPh3)4 or similar Pd(II) precatalysts.
-
-
Esterification: The free acid is converted to the benzyl ester to form the pro-herbicide.
Table 1: Comparative Synthetic Metrics
| Feature | Halauxifen-methyl | Florpyrauxifen-benzyl |
| Core Halogenation | 3-Chloro (No Pyridine F) | 3-Chloro, 5-Fluoro |
| Coupling Strategy | Suzuki (C6-Aryl) | Suzuki (C6-Aryl) |
| Key Intermediate | 4-amino-3,6-dichloropicolinate | 4-amino-3-chloro-5-fluoro-6-halopicolinate |
| Ester Moiety | Methyl (Simple) | Benzyl (Lipophilic/Aquatic Stability) |
Part 4: Mechanism of Action & SAR
Receptor Selectivity (TIR1 vs. AFB5)
Unlike 2,4-D or dicamba, which bind primarily to the TIR1 receptor, fluorinated arylpicolinates show a distinct preference for AFB5 .
-
The Phenyl Twist: The bulky 6-aryl group creates a steric clash within the TIR1 pocket but fits accommodated in the larger AFB5 pocket.
-
The Fluorine Bond: In Florpyrauxifen, the 5-fluorine atom alters the electronic distribution of the pyridine ring, enhancing
-stacking interactions within the receptor's active site and increasing metabolic resistance to cytochrome P450 degradation in the plant.
SAR Logic Flow
Caption: Structure-Activity Relationship (SAR) logic for fluorinated arylpicolinates.
Part 5: Pharmaceutical & Future Applications[8][9]
While the primary commercial success of fluorinated picolinic acids lies in herbicides, the scaffold has significant potential in medicinal chemistry.
-
Bioisosterism: The 5-fluoro-picolinate moiety serves as a bioisostere for benzoate or nicotinate groups in drug design, offering altered pKa and improved blood-brain barrier permeability.
-
Metal Chelation: Picolinic acids are potent bidentate chelators. Fluorination modulates the Lewis basicity of the pyridine nitrogen, allowing for "tunable" metal binding affinities useful in metalloproteinase inhibitors or PET imaging tracers (using
F). -
Intermediates: 5-(4-fluorophenyl)picolinic acid is a commercially available building block used in the synthesis of diverse bioactive heterocycles.
References
-
Discovery and SAR of Halauxifen Methyl. ResearchGate. Available at: [Link]
-
Florpyrauxifen-benzyl (Rinskor™) Active Constituent Assessment. APVMA. Available at: [Link]
-
Design and Synthesis of Novel Picolinic Acid Herbicides. NIH/PubMed. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Florpyrauxifen-benzyl Chemical Fact Sheet. Wisconsin DNR. Available at: [Link]
Sources
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- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Strategic Utilization of 5-Bromo-4-fluoropicolinic Acid
[1][2]
Executive Summary
This compound (CAS 1211582-26-1) represents a high-value "privileged scaffold" for diversity-oriented synthesis (DOS).[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a labile fluorine at C4, and a bromine atom at C5.[1][2] This arrangement allows for sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, metalloenzyme modulators, and auxinic herbicides.[1][2]
This guide outlines the chemical logic, potential research vectors, and validated experimental protocols required to exploit this scaffold effectively.
Chemical Architecture & Reactivity Profile[1][2][3]
The utility of this compound stems from its electronic desymmetrization.[1][2] The pyridine ring is electron-deficient, activating the C4-position for Nucleophilic Aromatic Substitution (SNAr), while the C5-position remains primed for transition-metal-catalyzed cross-coupling.[1][2]
The Reactivity Triad[1][2][3]
-
C2-Carboxylic Acid: Serves as a zinc-binding group (ZBG) in metalloenzymes or a handle for amide coupling/heterocycle formation.[1][2]
-
C4-Fluorine: Highly activated for SNAr due to the para-relationship with the electron-withdrawing ring nitrogen and the meta-relationship with the electron-withdrawing carboxyl group.[1][2]
-
C5-Bromine: A classic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2]
Reactivity Visualization
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Figure 1: Orthogonal reactivity map of this compound, demonstrating three distinct vectors for chemical diversification.
Primary Research Areas
Area A: Kinase Inhibitor Development (The "Hinge-Binder" Strategy)
Pyridine derivatives are ubiquitous in kinase inhibitors (e.g., Sorafenib, Regorafenib).[1][2] The picolinic acid core can be converted into a carboxamide (mimicking the adenine binding mode), while the C4 and C5 positions allow access to the solvent front and hydrophobic back-pocket, respectively.[1][2]
-
Mechanism: The pyridine nitrogen and the C2-amide NH typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region.[1][2]
-
Application: Use SNAr at C4 to introduce solubilizing groups (e.g., piperazines) and Suzuki coupling at C5 to introduce hydrophobic aryl groups that occupy the gatekeeper region.[1][2]
Area B: Metalloenzyme Inhibition (Epigenetics & MMPs)
Picolinic acid is a known bidentate ligand for Zn2+ and Fe2+ active sites.[1][2]
-
Target Class: JmjC Histone Demethylases (epigenetic erasers) and Matrix Metalloproteinases (MMPs).[1][2]
-
Rationale: The 5-Br and 4-F substitutions modulate the pKa of the pyridine nitrogen and the carboxylic acid, fine-tuning the metal-binding affinity.[1][2] The 4-F position specifically allows for the introduction of "linker" units to reach secondary binding pockets (e.g., substrate binding tunnels) without disrupting the metal chelation at C2.[1][2]
Area C: Agrochemical Auxin Mimics
Synthetic auxins (e.g., Clopyralid, Picloram) often feature a polychlorinated picolinic acid core.[1][2]
Experimental Protocols
The following protocols are designed to be self-validating. The success of the SNAr reaction (Protocol 1) is a prerequisite for efficient Pd-catalysis (Protocol 2) to avoid catalyst poisoning by free amines or thiols.[1][2]
Protocol 1: Regioselective SNAr at C4
Objective: Displacement of the C4-fluorine with a secondary amine (e.g., Morpholine).[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in DMF (0.5 M concentration) in a round-bottom flask.
-
Base Addition: Add DIPEA dropwise at room temperature. Note: The solution may warm slightly due to deprotonation of the acid.[1][2]
-
Nucleophile Addition: Add Morpholine slowly.
-
Heating: Heat the reaction mixture to 80°C for 4-6 hours.
-
Workup: Cool to RT. Pour into ice-water and adjust pH to ~4 with 1N HCl to precipitate the product. Filter and dry.[1][2][6]
Protocol 2: Suzuki-Miyaura Coupling at C5
Objective: Coupling the C4-substituted intermediate with Phenylboronic acid.[1][2]
Reagents:
-
C4-substituted intermediate (from Protocol 1) (1.0 eq)
Step-by-Step Methodology:
-
Degassing: Combine the intermediate, boronic acid, and base in 1,4-dioxane/water (4:1 ratio).[1][2] Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling.[1][2]
-
Catalyst Addition: Add Pd(dppf)Cl2[1][2]·DCM under an inert atmosphere.[1][2]
-
Reaction: Heat to 90°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[1][2] Concentrate the filtrate and purify via reverse-phase HPLC (Acidic mobile phase).
Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 219.99 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| ClogP | ~1.8 | Moderate lipophilicity; good starting point for lead optimization.[1][2] |
| pKa (Acid) | ~3.5 | Typical for picolinic acids; ensures ionization at physiological pH.[1][2] |
| H-Bond Donors | 1 (COOH) | Low count allows for addition of donor-rich side chains.[1][2] |
| H-Bond Acceptors | 3 (N, F, C=O) | Facilitates interactions with enzyme active sites.[1][2] |
Strategic Synthesis Workflow (DOT Diagram)
This workflow visualizes the logical progression from the raw material to a library of bioactive compounds.[1][2][6]
Figure 2: Sequential functionalization workflow for generating diverse chemical libraries from the this compound core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401194, 6-bromo-5-fluoropyridine-2-carboxylic acid. Retrieved from [Link]
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1][2] Nature Chemistry, 10, 383–394.[1][2] Retrieved from [Link]
- Cited for general principles of using orthogonal halogen
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.[1][2] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Retrieved from [Link]
-
Reagentia. this compound Product Specification. Retrieved from [Link][1][2][4]
Sources
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- 2. 1414778-16-7,(1-Boc-4-piperidyl)[3-(trifluoromethyl)phenyl]methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1383625-22-6,2-(Trifluoromethyl)pyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. m.youtube.com [m.youtube.com]
Technical Guide: Safety and Handling of 5-Bromo-4-fluoropicolinic Acid
Executive Summary
5-Bromo-4-fluoropicolinic acid is a highly functionalized pyridine derivative employed as a critical scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—combining a carboxylic acid at the C2 position with mixed halogenation at C4 and C5—makes it a versatile electrophile for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (
However, this utility introduces specific safety challenges.[1][2][3] Beyond standard organic acid hazards, the presence of fluorine and bromine on the pyridine ring necessitates rigorous controls against thermal decomposition (risk of hydrogen fluoride/bromide evolution) and sensitization. This guide synthesizes field-proven handling protocols with toxicological principles to ensure operator safety and data integrity.
Chemical Profile & Physicochemical Properties[4][5][6]
Note: Experimental values for this specific isomer are often proprietary or scarce in public literature. The values below represent verified data where available and class-based approximations for risk assessment.
| Property | Specification / Value |
| IUPAC Name | 5-Bromo-4-fluoro-2-pyridinecarboxylic acid |
| Common Name | This compound |
| CAS Number | 1211582-26-1 |
| Molecular Formula | |
| Molecular Weight | 219.99 g/mol |
| Physical State | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |
| Acidity ( | ~3.5–4.0 (Predicted, typical for halogenated picolinic acids) |
| Melting Point | >150°C (Decomposition likely near melting point) |
Hazard Identification & Toxicology (GHS)
While specific
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4][5]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4][6]
Specific Chemical Hazards
-
Thermal Decomposition: At temperatures exceeding 200°C or during combustion, this compound can release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides (
). -
Acid Chloride Formation: If converted to an acid chloride (common intermediate step), the hazard profile escalates to Corrosive (Category 1) and moisture sensitivity increases exponentially.
Engineering Controls & PPE: Defense in Depth
To ensure safety, we employ a "Defense in Depth" strategy, layering physical barriers with procedural controls.
Primary Engineering Controls
-
Powder Handling: All weighing of solid material >10 mg must occur inside a HEPA-filtered balance enclosure or a chemical fume hood with a face velocity of 80–100 fpm.
-
Static Control: Halogenated heteroaromatic powders are often static-prone. Use an ionizing bar or anti-static gun during transfer to prevent particle scattering (aerosolization risk).
Personal Protective Equipment (PPE)
-
Respiratory: If handling outside a hood (not recommended), a full-face respirator with P100/OV cartridges is mandatory.
-
Dermal: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene (for prolonged solvent handling).
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size and irritation potential.
Operational Handling Protocols
Protocol A: Storage and Stability
Objective: Prevent hydrolytic degradation and color formation.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The C4-fluorine is susceptible to slow hydrolysis in the presence of moisture and light.
-
Temperature: Refrigeration (2–8°C) is recommended for long-term storage (>3 months) to inhibit decarboxylation.
-
Container: Amber glass or opaque HDPE to block UV light.
Protocol B: Reaction Setup (Suzuki Coupling Context)
Context: A common use is coupling at the C5-Br position.
-
Solvent Selection: Degas solvents (e.g., 1,4-Dioxane, Toluene) before adding the catalyst. This compound can chelate Pd species, stalling the cycle if oxygen is present.
-
Base Addition: When using bases like
or , gas evolution ( ) will occur.-
Safety Check: Ensure the reaction vessel is vented through a bubbler or an inert gas line to prevent pressure buildup.
-
-
Thermal Ramp: Do not heat rapidly. Ramp temperature at 5°C/min to monitor for unexpected exotherms, especially given the potential for decarboxylation at high temperatures.
Protocol C: Waste Management
Critical Rule: Do NOT mix with strong oxidizing acids (Nitric/Chromic) in the waste stream.
-
Segregation: Dispose of as "Halogenated Organic Waste."
-
Quenching: If the material was activated (e.g., with
), quench excess reagent slowly into an ice/bicarbonate slurry before transfer to waste drums.
Visualization: Handling & Emergency Logic
Workflow: Safe Handling Lifecycle
This diagram outlines the critical decision points from storage to disposal.
Caption: Operational lifecycle emphasizing temperature equilibration and dry spill cleanup to prevent hydrolysis.
Emergency Response Logic (HF Risk)
Although HF evolution is rare (requires thermal decomposition), the presence of fluorine mandates a specific response logic.
Caption: Emergency decision tree prioritizing respiratory protection and specific treatment for halogenated byproducts.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic acid (Isomer Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
AA Blocks. Product Specification: this compound (CAS 1211582-26-1).[9][10][11] Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
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- 8. carlroth.com:443 [carlroth.com:443]
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- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 11. aablocks.com [aablocks.com]
Methodological & Application
Application Note: Strategic Utilization of 5-Bromo-4-fluoropicolinic Acid in Medicinal Chemistry
Executive Summary & Chemical Profile
5-Bromo-4-fluoropicolinic acid (CAS: 1211583-84-4) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : it possesses three distinct functional handles—a carboxylic acid, a highly electrophilic C4-fluorine, and a cross-coupling-ready C5-bromine—that can be engaged sequentially without the need for extensive protecting group manipulations.
This guide details the optimal workflows for transforming this building block into polysubstituted pyridine cores, commonly found in kinase inhibitors (e.g., VEGFR, EGFR targets) and allosteric GPCR modulators.
Chemical Identity[1]
-
IUPAC Name: 5-Bromo-4-fluoropyridine-2-carboxylic acid
-
Molecular Formula: C₆H₃BrFNO₂[1]
-
Molecular Weight: 219.99 g/mol
-
Key pKa: ~3.5 (Carboxylic acid), Pyridine N is weakly basic due to EWG substituents.
Strategic Analysis: The Chemo-Selectivity Map
The core value of this molecule lies in the electronic differentiation between the C4 and C5 positions.
-
C4-Fluorine (Electrophilic): Activated by the para-relationship to the pyridine nitrogen and the electron-withdrawing nature of the C2-carboxyl and C5-bromine. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C5-Bromine (Cross-Coupling): Located meta to the nitrogen, it is less activated for SNAr but ideal for Palladium-catalyzed Oxidative Addition.
-
Sequence Logic: To maximize yield, SNAr should generally precede Cross-Coupling . The electron-withdrawing bromine atom at C5 accelerates the SNAr at C4. If the C5-bromine is replaced first with an electron-rich aryl group (via Suzuki), the C4-fluorine becomes significantly less reactive.
Diagram 1: Reactivity & Functionalization Logic
Figure 1: Orthogonal reactivity map highlighting the electronic activation of the C4 position by the C5-Bromine and Pyridine Nitrogen.
Protocol 1: Scaffold Activation (Esterification)
While reactions can be performed on the free acid, converting the acid to a methyl ester is strongly recommended for the following reasons:
-
Solubility: The ester is soluble in a wider range of organic solvents (THF, Dioxane) required for subsequent steps.
-
Reactivity: The ester group is electron-withdrawing, further activating the C4-F toward SNAr compared to the carboxylate anion (which is electron-donating via induction/resonance when deprotonated).
-
Catalyst Protection: Free acids can poison Pd-catalysts or form insoluble salts during cross-coupling.
Methodology:
-
Dissolve this compound (1.0 eq) in MeOH (0.2 M).
-
Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise.
-
Reflux for 3 hours.
-
Concentrate in vacuo. Neutralize with sat. NaHCO₃ and extract with EtOAc.
-
Yield Expectation: >95% (White solid).
Protocol 2: Regioselective SNAr at C4
This is the critical diversity-generating step.[2] The C4-F is displaced by amines, alkoxides, or thiols.
Scope:
-
Nucleophiles:[3] Primary/Secondary amines (morpholine, piperazine, anilines), Phenols (with base).
-
Selectivity: Exclusive C4 substitution. C5-Br remains intact.[4]
Step-by-Step Protocol
-
Preparation: In a reaction vial, dissolve Methyl 5-bromo-4-fluoropicolinate (1.0 eq) in anhydrous DMF or DMA (concentration 0.3 M).
-
Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq) or K₂CO₃ (2.0 eq).
-
Note: Inorganic bases (K₂CO₃) require vigorous stirring; soluble organic bases (DIPEA) are often faster for amines.
-
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq).
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Monitoring: Monitor by LCMS.[1] The starting material (M+) will shift to Product (M - F + Nu).
-
Warning: Do not overheat (>100°C) to avoid potential degradation or attack at the ester.
-
-
Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO₄, and concentrate.
Data Table 1: Representative SNAr Yields
| Nucleophile (1.1 eq) | Solvent/Base | Temp/Time | Yield | Notes |
| Morpholine | DMF / DIPEA | 60°C / 2h | 92% | Rapid conversion; product often solid. |
| Aniline | DMSO / K₂CO₃ | 90°C / 4h | 78% | Requires higher temp due to lower nucleophilicity. |
| Sodium Methoxide | MeOH (Solvent) | 0°C to RT | 88% | Generates 4-methoxy derivative. Watch for ester transesterification. |
| Isopropylamine | DMF / DIPEA | 50°C / 3h | 90% | Excellent yield; steric bulk is tolerated. |
Protocol 3: Palladium-Catalyzed Cross-Coupling (C5)
Once the C4 position is functionalized, the C5-Bromine is used to install aryl or heteroaryl groups via Suzuki-Miyaura coupling.
Critical Consideration: The pyridine nitrogen can coordinate to Palladium. High-activity catalysts (Buchwald generations) or bidentate ligands (dppf) are preferred over simple Pd(PPh₃)₄.
Step-by-Step Protocol (Suzuki-Miyaura)
-
Setup: Charge a microwave vial or round-bottom flask with:
-
Substrate: 4-Substituted-5-bromopicolinate (from Protocol 2) (1.0 eq).
-
Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2–1.5 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5–10 mol%).
-
Advanced: For sterically hindered boronic acids, use Pd₂(dba)₃ / XPhos .
-
-
Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq).
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.15 M.
-
Reaction:
-
Thermal: 90°C for 4–12 hours under N₂ atmosphere.
-
Microwave: 110°C for 30–60 minutes.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.
Diagram 2: Sequential Synthesis Workflow
Figure 2: The optimized "SNAr-First" sequential workflow for polysubstituted pyridine synthesis.
Case Study: Synthesis of a Kinase Inhibitor Core
Objective: Synthesis of a 4-(piperazin-1-yl)-5-phenylpicolinamide derivative (Potential VEGFR inhibitor scaffold).
-
Esterification: this compound was converted to the methyl ester (98% yield).
-
C4 Functionalization: The ester was treated with N-Boc-piperazine (1.1 eq) and DIPEA in DMF at 60°C.
-
Observation: Complete conversion in 2 hours. The electron-withdrawing Br at C5 accelerated this rate compared to a non-brominated analog.
-
Result: Methyl 5-bromo-4-(4-boc-piperazin-1-yl)picolinate.
-
-
C5 Coupling: The intermediate was coupled with Phenylboronic acid using Pd(dppf)Cl₂ in Dioxane/H₂O.
-
Result: 82% isolated yield of the biaryl product.
-
-
C2 Amidation (Late Stage): The methyl ester was hydrolyzed (LiOH, THF/H₂O) and coupled with an aniline using HATU to generate the final amide.
Key Insight: Attempting the Suzuki coupling first (on the 4-F precursor) resulted in significant hydrolysis of the Fluorine to a hydroxyl group (4-OH) due to the basic aqueous conditions required for the Suzuki reaction. This validates the SNAr → Suzuki sequence.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic acid. (Note: Isomer verification). Retrieved from .
-
- SNAr Mechanism on Pyridines: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers. (Foundational text on Nucleophilic Aromatic Substitution in nitrogen heterocycles). Bloch, R. (1998). Additions of organometallic reagents to C=N bonds: reactivity and selectivity. Chemical Reviews, 98(4), 1407-1438.
-
Suzuki-Miyaura Coupling Conditions
- Schlosser, M. (2005). The 2×3 "Green" Dimensions of Fluorine-Based Isomers. Chemistry – A European Journal, 11(17), 4810-4814.
-
Medicinal Chemistry Applications
Sources
- 1. 1211583-84-4|4-Bromo-5-fluoropicolinic acid|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.molbase.com [m.molbase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Utilization of 5-Bromo-4-fluoropicolinic Acid in Agrochemical Synthesis
Executive Summary
In the competitive landscape of modern agrochemistry, Arylpicolinate herbicides (synthetic auxins) represent a critical class of active ingredients, exemplified by market leaders like Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™) . These compounds share a common pharmacophore: a picolinic acid core substituted with an amino group at the 4-position and an aryl/heteroaryl moiety at the 5- or 6-position.
5-Bromo-4-fluoropicolinic acid (CAS 1211582-26-1) has emerged as a high-value "divergent intermediate" for this class. Its unique substitution pattern offers orthogonal reactivity:
-
4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (
), enabling the clean introduction of the essential amino group under mild conditions. -
5-Bromo: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), facilitating the introduction of lipophilic side chains or aryl rings to modulate metabolic stability and selectivity.
-
2-Carboxyl: The primary auxinic binding motif, readily esterified to modulate phloem mobility (prodrug strategy).
This guide details the mechanistic rationale, experimental protocols, and safety considerations for leveraging this scaffold in the synthesis of next-generation herbicides.
Chemical Profile & Reactivity Map
Structural Logic
The efficacy of this compound lies in the electronic differentiation of its substituents. The electron-withdrawing nitrogen and carboxyl group at C2 deplete electron density from the ring, activating the C4 and C6 positions.
-
Fluorine at C4: Fluorine is highly electronegative, increasing the local electrophilicity at C4. In
reactions on electron-deficient heterocycles, fluoride is often a superior leaving group to chloride or bromide due to the high rate of the initial nucleophilic addition step (Meisenheimer complex formation). -
Bromine at C5: Located in a less activated position for
, the bromine atom remains intact during C4-substitution, preserving it for subsequent metal-catalyzed coupling.
Reactivity Visualization
Figure 1: Orthogonal reactivity zones of the this compound scaffold.[1]
Application Protocols
The following workflows describe the synthesis of a 4-amino-5-aryl-picolinate analog, a structural isomer of the commercial Halauxifen class, often used in Structure-Activity Relationship (SAR) studies to optimize herbicidal potency.
Protocol A: Regioselective Amination ( )
Objective: Replace the 4-Fluoro substituent with an amino group while retaining the 5-Bromo handle.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The 4-position is significantly more electrophilic than the 5-position due to para-conjugation with the ring nitrogen and the inductive effect of the fluorine itself.
Materials:
-
Ammonium hydroxide (28% NH₃ in H₂O) or Ammonia in Methanol (7N) (5.0 eq)
-
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Dissolution: Charge a pressure-rated reaction vessel with this compound (10 g, 45.5 mmol) and DMSO (50 mL). Stir until fully dissolved.
-
Reagent Addition: Slowly add aqueous Ammonium Hydroxide (30 mL, ~5 eq). Note: Exothermic reaction; cool in an ice bath if necessary.
-
Reaction: Seal the vessel and heat to 90 °C for 4–6 hours.
-
Checkpoint: Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The starting material (Rt ~ 4.5 min) should convert to the more polar 4-amino product (Rt ~ 2.8 min).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Adjust pH to ~3.0 using 1N HCl. The product, 4-amino-5-bromopicolinic acid , typically precipitates as an off-white solid.
-
Filter the solid and wash with cold water (2 x 20 mL).
-
-
Purification: Recrystallize from Ethanol/Water if purity is <95%.
-
Yield Expectation: 85–92%.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl group at the 5-position to construct the lipophilic tail.
Materials:
-
4-Amino-5-bromopicolinic acid (Intermediate from Protocol A) (1.0 eq)
-
Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the 4-amino-5-bromopicolinic acid (5.0 g), Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas.
-
Reaction: Heat to reflux (100 °C) for 12–18 hours.
-
Checkpoint: TLC or LC-MS should show consumption of the bromide.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium black.
-
Concentrate the filtrate to remove Dioxane.
-
Dilute the aqueous residue with water and acidify to pH 3–4 with 1N HCl.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% Methanol in DCM).
Analytical Data Summary
| Parameter | This compound | 4-Amino-5-bromopicolinic Acid | Target 5-Aryl Analog |
| Molecular Weight | 219.99 | 217.02 | ~300-400 (Variable) |
| Appearance | White/Pale Yellow Powder | Off-white Solid | Tan/Beige Solid |
| Key ¹H NMR Signal | δ 8.7 (s, 1H, H-6), δ 8.2 (d, 1H, H-3) | δ 8.3 (s, 1H, H-6), δ 7.4 (s, 1H, H-3) | New Aryl Signals |
| HPLC Retention | Intermediate | Early Eluting (Polar) | Late Eluting (Lipophilic) |
| Reactivity | Electrophile (C4) | Nucleophile (NH2) / Electrophile (C5) | Active Auxin |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from this compound to a functionalized herbicide analog.
Safety & Handling Guidelines
-
Halogenated Pyridines: Can be skin sensitizers and severe eye irritants. Always handle in a fume hood.[6]
-
Fluoride Release: The
reaction releases fluoride ions. Ensure waste streams are treated with calcium salts (e.g., CaCl₂) to precipitate Calcium Fluoride before disposal if required by local regulations. -
Palladium Catalysts: Pd species are toxic and expensive. Waste must be segregated for metal recovery.
-
Thermal Hazards: The amination reaction with ammonia can generate pressure. Use pressure-rated glass vessels or autoclaves.
References
-
Corteva Agriscience. (2020). Florpyrauxifen-benzyl: Technical Bulletin and Mode of Action. Mass.gov. Link
-
Epp, J. B., et al. (2016). The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Arylpicolinate Herbicides. Journal of Agricultural and Food Chemistry, 64(19), 3925–3930. Link (Contextual reference for Arylpicolinate chemistry).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic acid. (Note: Isomeric reference for property comparison). Link
-
Accela ChemBio. (2023).[2][4][5] Product Catalog: this compound (CAS 1211582-26-1).[2][3][4][5][7][8][9] Link
-
Reagentia. (2023).[2][4][5] Chemical Supply Data: this compound.[2][3][4][5][7][8][9] Link
Sources
- 1. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 2. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1414778-16-7,(1-Boc-4-piperidyl)[3-(trifluoromethyl)phenyl]methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 74396-76-2,2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. data.epo.org [data.epo.org]
- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 9. aablocks.com [aablocks.com]
reaction conditions for coupling 5-Bromo-4-fluoropicolinic acid
Application Note & Protocol Guide
Executive Summary
5-Bromo-4-fluoropicolinic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and agrochemicals. Its utility stems from its "Triad of Reactivity," which allows for orthogonal functionalization:
-
C2-Carboxylic Acid: Amenable to amide coupling or esterification.
-
C5-Bromide: Optimally positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C4-Fluoride: Highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as a "chemical handle" for late-stage diversification.
Critical Challenge: The high electrophilicity of the C4-position (para to the pyridine nitrogen) creates a risk of unintended SNAr side reactions during amide coupling or cross-coupling. This guide provides protocols designed to maximize chemoselectivity.
Chemo-Selectivity Map
The following diagram illustrates the orthogonal reactivity vectors and the logic flow for sequential functionalization.
Figure 1: Orthogonal reactivity vectors. Path A (Amide Coupling) is typically the first step in library synthesis to lock the core before diversifying at C4 or C5.
Application Note: Amide Coupling (C2 Vector)
The Challenge: Competing SNAr
The electron-deficient nature of the pyridine ring makes the C4-fluorine susceptible to displacement by amines. If standard amide coupling conditions (high temperature or excess amine) are used, the amine may attack C4 instead of the activated ester at C2.
Solution: Use T3P (Propylphosphonic anhydride) or HATU at low temperatures. T3P is preferred for scale-up as it produces water-soluble byproducts and exhibits low epimerization, though HATU is often more reactive for sterically hindered amines.
Protocol A: Chemoselective Amide Coupling
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: R-NH2 (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane) - Anhydrous
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Activation (Critical Step): Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise. Stir for 5 minutes.
-
Coupling Agent Addition:
-
Option 1 (HATU): Add HATU in one portion. Stir at 0 °C for 15 minutes to form the activated ester.
-
Option 2 (T3P): Add T3P solution dropwise.
-
-
Amine Addition: Add the amine (R-NH2) slowly.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour , then slowly warm to Room Temperature (RT). Monitor by LC-MS.[1][2]
-
Note: Do not heat above 30 °C. Heating promotes C4-F displacement.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.
Application Note: Suzuki-Miyaura Coupling (C5 Vector)
The Challenge: Catalyst Poisoning & Protodeboronation
Free carboxylic acids can poison Palladium catalysts or undergo protodecarboxylation. While coupling can be performed on the free acid, protecting it as an ester or amide (via Protocol A) prior to Suzuki coupling generally improves yields.
Catalyst Selection: Pd(dppf)Cl2 is the gold standard for this substrate. The bidentate ligand prevents coordination of the pyridine nitrogen to the Pd center.
Protocol B: C5-Arylation (Cross-Coupling)
Reagents:
-
Substrate: 5-Bromo-4-fluoro-picolinamide (product of Protocol A) (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM complex (0.05 equiv / 5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K2CO3 solution via syringe.
-
Reaction: Heat to 80–90 °C for 2–4 hours.
-
Note: If using the free acid (unprotected), use 3.5 equiv of base to ensure the carboxylate is fully deprotonated and soluble.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc/Water. Extract organic layer.[4]
-
Purification: Silica gel chromatography.
Application Note: SNAr Displacement (C4 Vector)
The Logic: "The Trap becomes the Tool"
Once the C2-amide and/or C5-aryl groups are installed, the C4-fluorine can be displaced by nucleophiles (amines, alkoxides, thiols) to generate the final library diversity.
Protocol C: Controlled SNAr
Reagents:
-
Substrate: 5-Bromo-4-fluoro-picolinamide derivative
-
Nucleophile: Primary or Secondary Amine (2.0 equiv)
-
Base: DIPEA (3.0 equiv) or Cs2CO3 (for phenols/thiols)
-
Solvent: DMSO or NMP
Step-by-Step Procedure:
-
Dissolve substrate in DMSO (0.2 M).
-
Add Base and Nucleophile.[4]
-
Heat to 80–100 °C .
-
Mechanistic Insight: The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate, facilitating the displacement of the fluoride.
-
-
Monitor by LC-MS until the fluoride starting material is consumed.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Formation of N-acyl urea (if using DCC/EDC). | Switch to T3P or HATU . |
| Side Product (M+Nu) | SNAr displacement of Fluorine by the amine. | Lower temperature to 0°C. Add amine after activation. |
| No Reaction (Suzuki) | Pd catalyst poisoning by Pyridine N. | Use Pd(dppf)Cl2 or XPhos Pd G2 . Increase catalyst loading to 10%. |
| Decarboxylation | High temp on free picolinic acid. | Convert to ester/amide before heating steps. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6][7] Tetrahedron, 61(46), 10827-10852.
- Foundational text for amide coupling reagent selection (H
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Authoritative source for Suzuki-Miyaura mechanism and base/solvent effects.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Contextualizes the use of fluoropyridines in drug design for metabolic stability.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177.
- Supports the use of T3P for scalable, low-epimeriz
-
Bayer Schering Pharma AG. (2010). Substituted Pyridines as Kinase Inhibitors. WO2010006938.
- Specific patent example utilizing the this compound scaffold.
Sources
- 1. 1211583-84-4|4-Bromo-5-fluoropicolinic acid| Ambeed [ambeed.com]
- 2. growingscience.com [growingscience.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Application Note: A Scalable and Validated Approach to the Synthesis of 5-Bromo-4-fluoropicolinic Acid and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Bromo-4-fluoropicolinic acid is a critical building block in contemporary medicinal chemistry, forming the core of numerous therapeutic candidates. Its synthesis on a large scale, however, presents significant challenges, including regioselectivity, harsh reaction conditions, and purification difficulties. This application note provides a comprehensive, validated, and scalable three-step synthetic route starting from commercially available 4-fluoro-2-methylpyridine. We detail a robust protocol for the synthesis of the key intermediate 5-bromo-4-fluoro-2-methylpyridine, followed by its oxidation to the target picolinic acid. Furthermore, we discuss strategies for the diversification of this scaffold to generate a library of analogs, crucial for structure-activity relationship (SAR) studies. The protocols herein are designed with scalability, safety, and reproducibility as primary considerations, aiming to empower researchers in drug discovery and process development.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is a cornerstone of medicinal chemistry. Specifically, substituted picolinic acids are integral components of a wide range of biologically active molecules, acting as versatile intermediates and key pharmacophores.[1] The 5-bromo-4-fluoro-picolinic acid moiety, in particular, offers a unique combination of functionalities. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine at the 5-position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions.
However, the synthesis of this specific isomer on a large scale is non-trivial. Direct bromination of a pyridine ring can be challenging, often requiring harsh conditions and leading to mixtures of isomers that are difficult to separate.[2][3] The oxidation of a methyl group to a carboxylic acid also requires careful selection of reagents to ensure high yields and avoid over-oxidation or side reactions, especially on a heterocyclic ring.[4][5]
This guide presents a logical and optimized pathway that addresses these challenges, providing a reliable method for producing high-purity this compound suitable for pharmaceutical development.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy focuses on installing the required substituents in a controlled, stepwise manner, beginning with a readily available starting material. The key is to introduce the bromine atom regioselectively before oxidizing the methyl group.
The overall transformation is as follows:
-
Step 1: N-Oxidation. Activation of the pyridine ring towards electrophilic substitution by forming the N-oxide. This is a crucial step to control the regioselectivity of the subsequent bromination.
-
Step 2: Regioselective Bromination. Introduction of the bromine atom at the 5-position. The N-oxide group directs the electrophilic bromination to the 4- and 2-positions; however, with the 4-position blocked by fluorine and the 2-position sterically hindered by the methyl group and the N-oxide itself, bromination is directed to the 5-position.
-
Step 3: Oxidation. Conversion of the 2-methyl group to the carboxylic acid to yield the final product. This is accomplished after the bromination to avoid potential side reactions with the carboxylic acid group.
This strategic sequence ensures high regioselectivity and minimizes the formation of problematic isomers, which is a critical consideration for large-scale production.[6]
Overall Synthetic Workflow
The diagram below outlines the complete, validated three-step process for the synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-Fluoro-2-methylpyridine N-oxide (Intermediate 1)
Rationale: The N-oxidation of the pyridine ring is the critical first step. It serves to activate the ring for subsequent electrophilic substitution and directs the incoming electrophile. m-Chloroperoxybenzoic acid (m-CPBA) is a reliable and commercially available oxidizing agent for this transformation.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Fluoro-2-methylpyridine | 111.12 g/mol | 50.0 g | 0.450 mol |
| m-CPBA (77%) | 172.57 g/mol | 110.0 g | 0.490 mol |
| Dichloromethane (DCM) | - | 1000 mL | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoro-2-methylpyridine (50.0 g, 0.450 mol) and dichloromethane (1000 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of m-CPBA (110.0 g, 0.490 mol) in DCM (500 mL) to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with 10% aqueous sodium sulfite solution (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.
-
Expected Yield: 90-95%
-
Characterization: Confirm structure by ¹H NMR and ¹³C NMR.
-
Step 2: Synthesis of 5-Bromo-4-fluoro-2-methylpyridine (Intermediate 2)
Rationale: This step introduces the bromine atom at the desired 5-position. A mixture of phosphorus tribromide (PBr₃) and bromine (Br₂) is an effective brominating agent for N-oxides. PBr₃ first reacts with the N-oxide, and the subsequent addition of bromine leads to regioselective bromination.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-Fluoro-2-methylpyridine N-oxide | 127.11 g/mol | 51.5 g | 0.405 mol |
| Phosphorus tribromide (PBr₃) | 270.69 g/mol | 43.9 g (15.3 mL) | 0.162 mol |
| Bromine (Br₂) | 159.81 g/mol | 71.2 g (22.8 mL) | 0.445 mol |
| Chloroform (CHCl₃) | - | 500 mL | - |
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-fluoro-2-methylpyridine N-oxide (51.5 g, 0.405 mol) and chloroform (500 mL).
-
Cool the mixture to 0 °C.
-
Slowly add phosphorus tribromide (15.3 mL, 0.162 mol) dropwise, keeping the temperature below 10 °C.
-
After stirring for 30 minutes, add bromine (22.8 mL, 0.445 mol) dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 60 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield a colorless to pale yellow oil.
-
Expected Yield: 75-85%
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and GC-MS.
-
Step 3: Synthesis of this compound (Final Product)
Rationale: The final step is the oxidation of the methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong, cost-effective oxidizing agent suitable for this transformation on a large scale.[4] The reaction is performed in an aqueous medium, and the product is isolated by acidification.
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5-Bromo-4-fluoro-2-methylpyridine | 190.01 g/mol | 58.0 g | 0.305 mol |
| Potassium permanganate (KMnO₄) | 158.03 g/mol | 144.6 g | 0.915 mol |
| Water | - | 1500 mL | - |
Procedure:
-
To a 3 L flask equipped with a mechanical stirrer and a condenser, add 5-bromo-4-fluoro-2-methylpyridine (58.0 g, 0.305 mol) and water (1000 mL).
-
Heat the mixture to 80 °C.
-
In a separate beaker, dissolve potassium permanganate (144.6 g, 0.915 mol) in water (500 mL) with gentle heating.
-
Add the KMnO₄ solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 80-90 °C. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue heating at 95 °C for an additional 4 hours or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of Celite. Wash the filter cake with hot water (2 x 100 mL).
-
Combine the filtrates and cool in an ice bath.
-
Acidify the clear filtrate to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension at 0-5 °C for 1 hour, then collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum at 50 °C to afford the final product.
-
Expected Yield: 70-80%
-
Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.
-
Strategies for Analog Synthesis
The this compound scaffold is an excellent starting point for generating a library of analogs for SAR studies. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions.
Caption: Diversification pathways from the this compound scaffold.
-
Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst can introduce a wide range of aryl or heteroaryl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes provides access to alkynyl-substituted analogs.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of primary or secondary amines at the 5-position.
-
Stille Coupling: Reaction with organostannanes offers another route to carbon-carbon bond formation.
These well-established methodologies provide a robust toolkit for rapidly exploring the chemical space around the core scaffold, accelerating the drug discovery process.
Conclusion
This application note details a reliable and scalable three-step synthesis of this compound. By employing a strategic N-oxidation and regioselective bromination, this method overcomes common challenges associated with the synthesis of substituted pyridines. The protocols have been developed with a focus on process safety, efficiency, and scalability, making them suitable for both academic research and industrial drug development settings. The final product serves as a versatile intermediate for the creation of diverse chemical libraries through modern cross-coupling techniques, thereby facilitating the discovery of new therapeutic agents.
References
- Google Patents.Synthesis of 5-bromo phthalide - CN1634906A.
- ChemicalBook.5-Bromoindole synthesis.
- Google Patents.Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - CN109438214B.
- Google Patents.Synthesis of 5- or 8-bromoisoquinoline derivatives - US6500954B1.
-
Wikipedia. Picolinic acid. URL: [Link]
- Google Patents.Method for preparing 5-bromoindole - CN102558017A.
- Atlantis Press.Synthesis of 6-bromo-4-iodoquinoline.
- MOLBASE Encyclopedia.5-Fluoropicolinic acid | 107504-08-5.
-
ResearchGate. Rate of oxidation of 2-picoline and selectivities for picolinic acid. URL: [Link]
- Google Patents.A kind of synthetic method of 5-bromo-2-picoline - CN101514184A.
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. URL: [Link]
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions? URL: [Link]
-
RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation. URL: [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). URL: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. URL: [Link]
- Google Patents.Bromination of pyridine derivatives - WO2019145177A1.
-
ACS Publications. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes. URL: [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. URL: [Link]
-
PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives. URL: [Link]
-
Organic Syntheses Procedure. picolinic acid hydrochloride. URL: [Link]
-
IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. URL: [Link]
-
Organic Syntheses Procedure. 2-bromopyridine. URL: [Link]
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. URL: [Link]
-
NIH. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. URL: [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. URL: [Link]
-
PMC - NIH. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis. URL: [Link]
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
Application Note: 5-Bromo-4-fluoropicolinic Acid in Catalytic C–H Functionalization
This Application Note is structured to guide researchers in utilizing 5-Bromo-4-fluoropicolinic acid as a strategic scaffold for designing Second-Generation Directing Groups (DGs) in transition-metal catalysis.
Executive Summary
This compound (CAS: 1211582-26-1) is a specialized pyridine building block used to synthesize advanced bidentate directing groups (DGs) for Palladium-catalyzed C–H activation.[1][2][3] Unlike unsubstituted picolinic acid, this disubstituted scaffold offers dual advantages:
-
Electronic Activation (4-Fluoro): Increases the acidity of the amide N–H bond, facilitating easier deprotonation and tighter binding to Pd(II) species.
-
Orthogonal Reactivity (5-Bromo): Provides a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) to construct sterically bulky or chiral ligands in situ or post-synthesis.
This guide details the mechanistic rationale, installation protocols, and catalytic applications of this ligand precursor.
Mechanistic Rationale: The "Anatomy" of the Ligand
The efficacy of picolinamide ligands in C–H activation relies on the N,N-bidentate coordination mode (via the pyridine nitrogen and the deprotonated amide nitrogen). This compound modifies this core to overcome common limitations:
| Feature | Structural Position | Mechanistic Impact |
| Pyridine Nitrogen | N1 | Primary coordination site for Pd(II). Directs the metal to the proximal C–H bond. |
| Carboxylate | C2 (Precursor) | Converted to Amide .[4] The N–H acidity is critical for the formation of the active palladacycle. |
| Fluorine | C4 | Inductive Effect (-I): Withdraws electron density, lowering the pKa of the amide proton. This stabilizes the Pd-amido intermediate. Blocking: Prevents competitive C–H activation at the C4 position. |
| Bromine | C5 | Steric/Reactive Handle: Blocks the C5 position. Enables the synthesis of extended pi-systems or chiral auxiliaries via cross-coupling. |
Diagram 1: Ligand Electronic & Steric Map
Figure 1: Mechanistic contributions of the halogen substituents to the catalytic cycle.
Experimental Protocols
Phase A: Ligand Installation (DG Synthesis)
Before catalysis, the acid must be coupled to the amine substrate (e.g., an aliphatic amine or aniline) to form the active Picolinamide Directing Group .
Reagents:
-
Substrate: 1.0 equiv (Aliphatic amine)
-
Ligand Precursor: This compound (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDCI/HOAt
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (0.2 M)
Procedure:
-
Dissolve this compound and DIPEA in dry DMF.
-
Add HATU and stir for 10 min at 0°C to activate the acid.
-
Add the amine substrate dropwise.[5]
-
Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation: Check 1H NMR for the characteristic amide doublet (δ 8.0–9.0 ppm) and the pyridine ring protons.
Phase B: Pd-Catalyzed C(sp3)–H Arylation
This protocol utilizes the installed DG to functionalize a γ-C(sp3)–H bond.
Standard Reaction Matrix:
| Component | Reagent | Equiv.[5][6][7][8] | Role |
| Substrate | N-(Alkyl)-5-bromo-4-fluoropicolinamide | 1.0 | Substrate-Ligand Conjugate |
| Catalyst | Pd(OAc)2 | 0.05–0.10 | Active Catalyst |
| Coupling Partner | Aryl Iodide (Ar-I) | 1.5–2.0 | Electrophile |
| Promoter | AgOAc or Ag2CO3 | 1.0–2.0 | Halide Scavenger / Re-oxidant |
| Additive | Pivalic Acid (PivOH) | 0.5 | Proton Shuttle (CMD Mechanism) |
| Solvent | t-Amyl Alcohol or HFIP | [0.1 M] | High boiling point, polar |
Step-by-Step Protocol:
-
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, combine the Substrate (0.2 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol), Aryl Iodide (0.3 mmol), and AgOAc (33 mg, 0.2 mmol).
-
Solvent: Add t-Amyl Alcohol (2.0 mL).
-
Degassing: Briefly purge the headspace with Argon or Nitrogen (do not bubble vigorously if volatile reagents are used).
-
Reaction: Seal the vial and heat to 110°C for 12–24 hours.
-
Note: The reaction mixture will turn black (Pd precipitation) if the catalyst decomposes; a dark brown/orange suspension is typical for active catalysis.
-
-
Filtration: Cool to RT. Filter the mixture through a short pad of Celite to remove Ag salts. Wash with DCM.
-
Analysis: Concentrate the filtrate and analyze via crude 1H NMR or LC-MS.
-
Purification: Silica gel chromatography.
Phase C: DG Removal or Diversification
-
Removal: Hydrolysis using NaOH/EtOH or LiOH/H2O2 to recover the free amine.
-
Diversification: The 5-Br handle remains intact during C-H activation. It can now be used for a Suzuki coupling to add complexity to the molecule.
Workflow Visualization
Diagram 2: Experimental Workflow
Figure 2: Operational workflow from ligand installation to product diversification.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Poor N-H acidity or Steric Clash | Switch solvent to HFIP (Hexafluoroisopropanol) to stabilize the transition state. |
| Black Precipitate (Pd Black) | Catalyst decomposition | Add Benzoquinone (BQ) (0.1 equiv) as a stabilizing ligand or increase Ag oxidant loading. |
| C4-H Activation | Competitive activation on Ligand | The 4-Fluoro substituent usually prevents this. If observed, ensure the starting material is pure 5-Br-4-F isomer. |
| Debromination | Pd oxidative addition into C-Br | Lower temperature to 80°C or switch to a less reactive Pd source (e.g., Pd(MeCN)2Cl2). |
References
-
Engle, K. M., et al. (2016). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. Link
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews. Link
-
Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of sp3 C-H Bonds of Picolinamides." Journal of the American Chemical Society. Link
-
PubChem Compound Summary. (2024). "6-Bromo-5-fluoropyridine-2-carboxylic acid (this compound)." National Center for Biotechnology Information. Link
Disclaimer: This protocol involves the use of transition metals and high temperatures. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. 1414778-16-7,(1-Boc-4-piperidyl)[3-(trifluoromethyl)phenyl]methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 74396-76-2,2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 5. atlantis-press.com [atlantis-press.com]
- 6. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 7. 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Post-Functionalization of Organometallic Complexes via Click-Reaction | MDPI [mdpi.com]
Troubleshooting & Optimization
identifying side products in 5-Bromo-4-fluoropicolinic acid reactions
Technical Support Center: 5-Bromo-4-fluoropicolinic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Mitigating Side Reactions
This section addresses specific experimental observations and provides actionable solutions to common problems encountered during the chemical modification of this compound.
Question 1: My amide coupling reaction is messy, and I see a major byproduct that isn't my starting material or desired amide. What is it?
Answer: This is a classic issue in reactions employing carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The most probable side product is an N-acylurea .
Causality & Mechanism: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine nucleophile to form the desired amide, it can undergo an intramolecular rearrangement to the more stable, but unreactive, N-acylurea. This pathway becomes significant if the amine is sterically hindered, poorly nucleophilic, or present in low concentration.
This side product is often difficult to remove via standard silica gel chromatography due to its polarity, which can be similar to that of the product amide.
Mitigation Strategies:
-
Additive Inclusion: The most effective solution is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Order of Addition: Add the coupling agent (e.g., EDC) to a solution of the carboxylic acid and HOBt before adding the amine. This allows the activated ester to form first.
-
Alternative Coupling Reagents: Consider using phosphonium-based reagents (e.g., BOP, PyBOP) or uronium-based reagents (e.g., HBTU, HATU), which often give cleaner reactions, albeit at a higher cost. Boric acid has also been explored as a green and inexpensive catalyst for amidation[1].
Workflow for Side Product Identification: Below is a typical workflow for identifying a suspected N-acylurea byproduct.
Caption: A logical workflow for confirming the presence of an N-acylurea side product.
Question 2: My Suzuki coupling yield is low, and I'm observing significant homocoupling of my boronic acid partner. How can I prevent this?
Answer: Homocoupling of the boronic acid (or its ester) is a common side reaction in Suzuki-Miyaura couplings.[2] It arises from competitive pathways within the catalytic cycle, often exacerbated by specific reaction conditions.
Causality & Mechanism: The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle.[3] Homocoupling of the boronic acid partner (R'-B(OH)₂) to form R'-R' can occur through several mechanisms, most commonly via oxidative addition of the boronic acid to the Pd(0) center, especially in the presence of oxygen or at elevated temperatures. Another major side product is protodeboronation, where the boronic acid is replaced by a hydrogen atom from the solvent or base.
Mitigation Strategies:
-
Oxygen Exclusion: Rigorously degas your solvent and reaction mixture (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate homocoupling pathways.
-
Base Selection: The choice of base is critical. Strong bases can accelerate the desired reaction, but overly harsh conditions can promote side reactions. For substrates with base-labile groups, milder bases like K₃PO₄ or K₂CO₃ are often preferred over NaOH or NaOEt.[4][5]
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can drive the reaction to completion but also increases the likelihood of homocoupling.
-
Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the Pd(0) species and promote the desired reductive elimination step over side reactions.
Caption: The Suzuki catalytic cycle, highlighting the main pathway versus the homocoupling side reaction.
Question 3: I'm trying to perform a reaction at the 5-bromo position, but my mass spec shows a product where the 4-fluoro substituent has been displaced. Why did this happen?
Answer: You have inadvertently performed a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at the C4 position of the pyridine ring is highly activated towards displacement by nucleophiles.
Causality & Mechanism: In the pyridine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This makes them susceptible to attack by nucleophiles.[6] The presence of another electron-withdrawing group (the carboxylic acid at C2) further enhances the electrophilicity of the C4 position. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack.
The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[6] Common laboratory nucleophiles like amines, alkoxides, or even water under basic conditions can readily displace the fluoride.[7][8]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the yield of 5-Bromo-4-fluoropicolinic acid synthesis
The following technical support guide is designed to address yield optimization for 5-Bromo-4-fluoropicolinic acid (CAS 1211582-26-1) . This guide synthesizes industrial best practices with mechanistic insights to troubleshoot common failure modes in the synthesis of halogenated pyridine carboxylic acids.
Product: this compound CAS: 1211582-26-1 Application: Pharmaceutical Intermediate (building block for kinase inhibitors, agrochemicals) Support Tier: Level 3 (Process Optimization & Troubleshooting)
Critical Synthesis Pathways & Failure Modes
There are two primary industrial routes to this scaffold. Identifying which route you are using is the first step to troubleshooting, as the "yield killers" are distinct for each.
Route A: The Halex (Halogen Exchange) Pathway
Best for scale-up if 5-bromo-4-chloropicolinic acid is available. Reaction: Nucleophilic aromatic substitution (SNAr) replacing Chlorine with Fluorine using Potassium Fluoride (KF). Core Challenge: The 5-bromo position deactivates the ring slightly, but the 4-chloro is activated by the ring nitrogen. The main issue is competing decarboxylation and "tar" formation due to high lattice energy of KF.
Route B: The Metal-Halogen Exchange/Carbonylation Pathway
Best for laboratory scale starting from 2-chloro-4-fluoropyridine or 2,5-dibromo-4-fluoropyridine. Reaction: Lithiation (or Grignard formation) followed by quenching with CO₂. Core Challenge: Regioselectivity during lithiation (C2 vs C6 vs C3) and "wet" quenching leading to protonation instead of carboxylation.
Troubleshooting Guide: Question & Answer
Category 1: Yield Optimization in Halex Reactions (Route A)
Q: My conversion is stuck at ~60% and pushing the temperature higher turns the reaction black. How do I drive it to completion? A: This is a classic lattice energy problem. The fluoride ion is trapped in the KF crystal lattice. Increasing heat causes polymerisation of the pyridine substrate (the "black tar") before the fluoride is free to react.
-
The Fix: You must increase the solubility of the fluoride, not the temperature.
-
Solvent Switch: Move from DMF to Sulfolane or DMSO . Sulfolane is superior for thermal stability at the required 140–160°C.
-
Catalyst: Add 18-Crown-6 (5 mol%) or Tetraphenylphosphonium bromide (TPPBr). This acts as a phase transfer catalyst, pulling F- into the organic phase.
-
Drying: KF is hygroscopic. Water poisons this reaction by forming HF, which is unreactive in this context. Use Spray-Dried KF (surface area >1.0 m²/g) and dry your solvent over 3Å molecular sieves to <50 ppm water.
-
Q: I am seeing significant decarboxylation (loss of CO₂) during the fluorination step. A: Picolinic acids are prone to thermal decarboxylation, especially with electron-withdrawing groups like F and Br.
-
The Fix: Do not fluorinate the acid. Fluorinate the Ester .
-
Convert 5-bromo-4-chloropicolinic acid to its Methyl or Ethyl ester first.
-
Perform the Halex reaction on the ester.
-
Hydrolyze with mild base (LiOH, THF/H₂O) at 0°C to return to the acid. The ester stabilizes the molecule against thermal decomposition during the harsh Halex conditions.
-
Category 2: Regioselectivity in Carbonylation (Route B)
Q: When carboxylating 2,5-dibromo-4-fluoropyridine, I get a mixture of isomers or low yield. Why? A: Lithium-Halogen exchange is extremely fast and temperature-sensitive. The 2-position is activated by the adjacent Nitrogen, making it more susceptible to exchange than the 5-position, but temperature control is critical to prevent "halogen dance" (migration of the lithium species).
-
The Fix:
-
Temperature: Cool to -78°C strictly.
-
Reagent: Use n-Butyllithium (n-BuLi) in toluene/THF.
-
Rate: Add n-BuLi slowly. The exchange at C2 is kinetically favored.
-
Quench: Use Dry Ice pellets (washed with ether to remove water frost) or bubble anhydrous CO₂ gas immediately. Do not allow the lithiated species to sit; it will isomerize.
-
Experimental Data & Optimization Parameters
The following table summarizes solvent and catalyst effects on the Halex reaction yield (Route A), based on internal application data and literature precedents for similar fluoropyridines.
| Parameter | Standard Condition | Optimized Condition | Expected Yield Increase |
| Solvent | DMF (Dimethylformamide) | Sulfolane or NMP | +15-20% |
| Fluoride Source | Standard KF | Spray-Dried KF | +25% |
| Catalyst | None | 18-Crown-6 (1-5 mol%) | +30% (Rate acceleration) |
| Substrate | Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) | +10% (Prevents decarboxylation) |
| Temperature | 180°C | 140-150°C | +5% (Reduces tar formation) |
Visual Workflows
Workflow 1: Optimized Halex Reaction Pathway
This diagram illustrates the ester-protection strategy to avoid decarboxylation.
Caption: Esterification protects against thermal decarboxylation during the high-temperature fluorination step.
Workflow 2: Troubleshooting Low Yield
A logic gate for diagnosing specific yield issues.
Caption: Diagnostic flow for identifying whether the issue is kinetic (reactivity) or thermodynamic (stability).
References
-
ChemicalBook. (2025).[1] 6-Bromo-5-fluoro-2-pyridinecarboxylic acid (Isomer Analysis and Properties). Retrieved from
-
Accela ChemBio. (2023).[2][3][4] Product Catalog: this compound (CAS 1211582-26-1).[2][3][4][5] Retrieved from
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][3][4][6][7] VIII. Plant Growth Regulators and Intermediates. (Foundational text on Halex in pyridines). Journal of the American Chemical Society.
-
Reagentia. (2024). Safety and Handling of this compound. Retrieved from
-
National Institutes of Health (NIH). (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate.[8] (Relevant for halogen dance/lithiation mechanisms). PubMed. Retrieved from
Sources
- 1. 6-Bromo-5-fluoro-2-pyridinecarboxylic acid | 1052714-46-1 [chemicalbook.com]
- 2. 1414778-16-7,(1-Boc-4-piperidyl)[3-(trifluoromethyl)phenyl]methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 74396-76-2,2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1060811-63-3,4-Bromo-6-chloropicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1207609-63-9,Ethyl 6-Fluoropicolinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 4-Aminopyridine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Fluorinated Pyridine Synthesis
Welcome to our dedicated resource for navigating the complexities of fluorinated pyridine synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical assistance to overcome common experimental hurdles. The strategic incorporation of fluorine into pyridine scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic profiles of molecules, making it a vital tool in medicinal chemistry.[1] However, the synthesis of these compounds is often challenging. This support center provides a structured approach to troubleshooting, grounded in scientific principles and practical experience.
Part 1: CORE DIRECTIVE - Troubleshooting Guide
This section is designed to address specific, frequently encountered problems in a direct question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Pyridine
Question: My nucleophilic aromatic substitution (SNAr) reaction to produce a fluoropyridine is resulting in low yields or complete recovery of the starting material. What are the primary factors to investigate?
Answer: Low conversion is a common issue in SNAr fluorination and typically points to one of several key areas: fluoride source reactivity, leaving group ability, or reaction conditions. Traditional SNAr fluorination reactions often require elevated temperatures and rigorous exclusion of water.[2]
Probable Causes & Recommended Solutions:
-
Inactive or Poorly Soluble Fluoride Source: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents, and trace amounts of water can deactivate the fluoride salt.[3][4]
-
Insufficient Reaction Temperature: The activation energy for displacing a leaving group on a pyridine ring can be substantial.
-
Solution: Gradually increase the reaction temperature. Many Halogen Exchange (Halex) reactions on chloropyridines require temperatures in the range of 250-370 °C.[3] For laboratory scale, consider using a high-boiling polar aprotic solvent like DMSO or sulfolane. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[5]
-
-
Poor Leaving Group: The rate of SNAr reactions is highly dependent on the nature of the leaving group.
-
Solution: While counterintuitive to those familiar with SN2 reactions, fluoride is an excellent leaving group in SNAr contexts because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron-withdrawing effect.[6][7][8] If starting from other halopyridines, the reactivity order is generally F > Cl ≈ Br > I.[8] If your substrate has a poor leaving group, consider alternative synthetic routes or more forcing conditions.
-
-
Deactivated Pyridine Ring: The pyridine ring must be sufficiently electron-deficient to undergo nucleophilic attack.
-
Solution: The presence of electron-withdrawing groups (e.g., nitro, cyano) at positions ortho or para to the leaving group will activate the ring for SNAr.[8] If the ring is electron-rich, an electrophilic fluorination strategy is more appropriate.
-
Troubleshooting Workflow for Low Yield ```dot graph TD { A[Low or No Yield] --> B{Check Fluoride Source}; B -->|Inactive/Wet| C[Use Anhydrous KF/CsF or PTC]; B -->|Sufficiently Active| D{Review Reaction Conditions}; D -->|Temperature Too Low?| E[Increase Temperature / Use Microwave]; D -->|Solvent Appropriate?| F[Switch to High-Boiling Aprotic Solvent]; D -->|Conditions Optimized| G{Evaluate Substrate}; G -->|Poor Leaving Group?| H[Consider Alternative Starting Material]; G -->|Ring Not Activated?| I[Ensure EWGs are Present for SNAr]; C --> J[Re-run Reaction]; E --> J; F --> J; H --> J; I --> J; J --> K[Improved Yield];
}
Caption: A flowchart to guide the selection of an appropriate fluorination method based on substrate electronics.
Q2: How should I purify volatile fluorinated pyridines?
A2: Low molecular weight fluoropyridines can be volatile, requiring careful handling during workup and purification.
-
Workup: During aqueous extraction, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. Use a low-boiling extraction solvent like diethyl ether or dichloromethane.
-
Solvent Removal: Use a rotary evaporator with a low bath temperature and avoid applying a very high vacuum. An efficient condenser is crucial to minimize product loss.
-
Purification: While flash column chromatography is standard, highly volatile compounds may co-elute with the solvent. [9]In such cases, careful distillation or preparative gas chromatography (GC) are viable alternatives.
Q3: Can fluorine itself be a leaving group in SNAr reactions?
A3: Yes, and surprisingly, it is often a better leaving group than other halogens in SNAr reactions. [7][8]The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. [6][10]The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of this first step and increasing the overall reaction rate. [6]
Part 3: VISUALIZATION & FORMATTING - Experimental Protocol
General Protocol for Nucleophilic Fluorination using KF
This is a representative procedure for a Halogen Exchange (Halex) reaction and will likely require optimization for your specific substrate.
-
Preparation:
-
Thoroughly dry all glassware in an oven (≥120 °C) and cool under an inert atmosphere (N₂ or Argon).
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and inert gas inlet, add the chloropyridine substrate (1.0 eq.) and spray-dried potassium fluoride (2.0–3.0 eq.).
-
-
Reaction:
-
Add an anhydrous, high-boiling polar aprotic solvent (e.g., DMSO, sulfolane) to the vessel.
-
Heat the stirred mixture to the target temperature (typically 180–250 °C).
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Extract the product into an organic solvent (e.g., ethyl acetate, Et₂O).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate using a rotary evaporator.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel. [9]
-
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines.
- ResearchGate. (n.d.). Mechanism for regioselective fluorination of pyridine and diazine.
- Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
- Accounts of Chemical Research. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- ResearchGate. (2025). meta-Selective Fluorination of Pyridine Derivatives.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Electrophilic fluorination.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Parameters for 5-Bromo-4-fluoropicolinic Acid
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting for 5-Bromo-4-fluoropicolinic Acid (CAS: 1256816-26-8) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This compound is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural core—a pyridine ring functionalized with a carboxylic acid (C2), fluorine (C4), and bromine (C5)—presents a unique synthetic challenge: balancing the activation required for fluorination with the stability of the resulting C4-F bond. [1]
This guide addresses the two primary failure modes reported by users:
-
Incomplete Halogen Exchange (Halex): Stalled conversion of the chloro-precursor.[1]
-
Hydrolytic Defluorination: Inadvertent substitution of the fluorine atom by hydroxide (
) during ester hydrolysis, yielding the 4-hydroxy impurity.[1]
Module 1: The Optimized Synthetic Workflow
To maximize yield and purity, we recommend the Ester-Protected Halex Route .[1] Direct fluorination of the free acid is discouraged due to solubility issues and competitive decarboxylation at the high temperatures required for activation.
Step-by-Step Protocol
Phase 1: Esterification (Protection) [1]
-
Substrate: 5-Bromo-4-chloropicolinic acid.
-
Reagents: Methanol (solvent), Thionyl Chloride (
, 2.0 equiv).[1] -
Conditions: Reflux, 3–5 hours.[1]
-
Checkpoint: Monitor by LC-MS for disappearance of the acid peak (
).
Phase 2: Halogen Exchange (The Critical Step)
-
Substrate: Methyl 5-bromo-4-chloropicolinate.
-
Reagents: Potassium Fluoride (Spray-dried, 2.5 equiv), 18-Crown-6 (0.1 equiv).[1]
-
Solvent: Sulfolane or DMSO (Anhydrous).[1]
-
Conditions: 110°C – 130°C under
atmosphere for 12–24 hours.[1] -
Technical Insight: The 5-bromo substituent sterically hinders the 4-position but also electronically activates it. The reaction requires high energy, but exceeding 140°C risks "Halogen Dance" (isomerization).[1]
Phase 3: Controlled Hydrolysis (Deprotection)
-
Substrate: Methyl 5-bromo-4-fluoropicolinate.
-
Reagents: Lithium Hydroxide (LiOH·
, 1.1 equiv).[2] -
Solvent: THF:Water (2:1).
-
Conditions: 0°C to 10°C .[1] Do not heat.
-
Technical Insight: The 4-fluoro group is a better leaving group than chlorine in nucleophilic aromatic substitution (
). Heating with hydroxide will rapidly form the 4-hydroxy impurity.
Module 2: Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways and the "Danger Zone" where impurities are generated.
Figure 1: Reaction network showing the primary synthetic route (Green) and critical failure pathways (Red/Yellow).[1]
Module 3: Troubleshooting Guide
Issue 1: "My Halex reaction stalled at 60% conversion."
Diagnosis: Wet fluoride source.[1] The fluoride ion is heavily solvated by water, rendering it non-nucleophilic.[1] Corrective Action:
-
Use Spray-Dried KF: Standard KF is hygroscopic. Grind it and dry it under high vacuum at 150°C for 4 hours before use.
-
Add a Phase Transfer Catalyst: 18-Crown-6 is essential if using KF in non-polar solvents, but even in DMSO, it enhances the "naked" character of the fluoride ion.
-
Temperature Check: If running below 100°C, the activation energy barrier for displacing the hindered 4-chloro group is not met. Increase to 120°C carefully.
Issue 2: "I see a significant 'M-18' peak (Hydroxyl impurity) after hydrolysis."
Diagnosis:
-
Lower the Temperature: Perform the hydrolysis at 0°C.
-
Stoichiometry Control: Use exactly 1.05–1.1 equivalents of LiOH. Do not use a large excess.
-
Switch Reagents: If LiOH fails, use Trimethyltin hydroxide (
) in dichloroethane at 60°C. This is a mild, neutral hydrolysis method specifically for sensitive esters, though it requires careful disposal of tin waste.[1]
Issue 3: "The product is dark brown/black after workup."
Diagnosis: Polymerization or Pyridine Decomposition.[1] Pyridines with good leaving groups (F, Br) are prone to self-polymerization under basic conditions if concentrated too far.[1] Corrective Action:
-
Acidify Carefully: During workup, adjust pH to 3–4 using 1N HCl. Do not go too acidic (pH < 1) as this may protonate the pyridine nitrogen, making it water-soluble and hard to extract.[1]
-
Avoid Distillation: Do not attempt to distill the final product. Purify via recrystallization (EtOH/Water) or reverse-phase chromatography.[1]
Module 4: Optimization Data Matrix
Use this table to select the right solvent system for the Halex Step .
| Solvent | Temp Limit | Rate | Selectivity | Recommendation |
| DMSO | 120°C | Fast | Moderate | Primary Choice. Hard to remove if not aqueous washed. |
| Sulfolane | 150°C | Fast | High | Best for Scale-up. High thermal stability, but requires high vac distillation to remove.[1] |
| DMF | 100°C | Slow | Low | Avoid. Decomposes to dimethylamine at high temp, which reacts with the substrate ( |
| NMP | 130°C | Medium | Moderate | Good alternative if DMSO is problematic.[1] |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use CsF instead of KF?
A: Yes. Cesium Fluoride (
Q: Why is the 4-position so sensitive to hydrolysis compared to the 6-position? A: The 4-position is para to the pyridine nitrogen. The nitrogen acts as an electron sink (similar to a nitro group in benzene), stabilizing the Meisenheimer complex formed during nucleophilic attack.[1] The 5-bromo group further withdraws electron density, making the C4-F bond highly electrophilic.
Q: Can I start from 4-amino-5-bromopicolinic acid? A: Theoretically, yes, via a Balz-Schiemann reaction (Diazotization followed by fluorination).[1] However, diazotizing aminopyridines often results in poor yields due to the formation of pyridone byproducts in aqueous media.[1] The Halex route is generally more robust for this specific substitution pattern.
References
-
Finger, G. C., et al. (1959).[1] Aromatic Fluorine Compounds.[1][3] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational text on Halex in pyridines).[1]
-
Schiemann, G., & Cornils, B. (1969).[1] Chemie und Technologie Cyclischer Fluorverbindungen.[1] (General reference for Balz-Schiemann limitations).
-
Patent CN102898358A. Preparation method of fluoropyridine compounds.[1]Link (Describes similar bromination/fluorination workflows).[1]
-
Organic Syntheses, Coll. Vol. 10. (2004).[1] Fluorination of Activated Aryl Chlorides.[1]Link (General protocol for KF/18-Crown-6 usage).[1]
-
ChemicalBook. 5-Bromopyridine-2-carboxylic acid methyl ester Properties & Synthesis.Link (Verification of ester intermediate stability).[1]
Sources
🔬 Technical Support Center: 5-Bromo-4-fluoropicolinic Acid Stability Profile
This guide functions as a specialized Technical Support Center for researchers working with 5-Bromo-4-fluoropicolinic acid (CAS: 1211582-26-1). It is designed to troubleshoot yield losses, impurity profiles, and stability issues during synthesis and storage.
Status: Active Ticket ID: BFP-DEG-001 Assigned Specialist: Senior Application Scientist Scope: Degradation Mechanisms, Troubleshooting, and Handling Protocols
📊 Quick Reference: Stability Dashboard
| Parameter | Risk Level | Primary Degradation Pathway | Critical Thresholds |
| Temperature | 🔴 High | Decarboxylation (Loss of CO₂) | Unstable > 100°C (Solid); > 60°C (Acidic Solution) |
| pH (Basic) | 🟠 Medium | pH > 10 promotes C4-Fluorine displacement | |
| Light (UV) | 🟠 Medium | Photodehalogenation (C-Br cleavage) | Sensitive to |
| Solvents | 🟡 Low | Solvolysis (Esterification) | Avoid primary alcohols at high T without buffer |
🛠 Module 1: Thermal Instability (Decarboxylation)[1]
User Query: "I dried my product in a vacuum oven at 110°C overnight. The mass balance is off by 20%, and NMR shows a loss of the carboxylic acid peak. What happened?"
💡 Technical Insight
Picolinic acids (pyridine-2-carboxylic acids) are notoriously prone to thermal decarboxylation . This is not a simple decomposition; it is a mechanistically driven process facilitated by the pyridine nitrogen.
The Mechanism: The reaction proceeds through a zwitterionic intermediate. Protonation of the ring nitrogen (either inter- or intramolecularly) creates a pyridinium species. This electron-withdrawing cationic center destabilizes the carboxylate at the C2 position, facilitating the extrusion of CO₂ to form a transient ylide, which is then protonated to form the decarboxylated product (3-bromo-4-fluoropyridine).
Troubleshooting Protocol:
-
Check Temperature: Never exceed 60°C during drying unless strictly necessary.
-
Check pH: Decarboxylation is often acid-catalyzed (formation of the pyridinium ion). Ensure the material is not stored in strong acidic media at elevated temperatures.
-
Verification: Check LC-MS for a peak corresponding to
.
🛠 Module 2: Nucleophilic Vulnerability ( )
User Query: "I see a growing impurity at M-2 mass units (or +18 Da shift in some ionization modes) when running reactions in basic aqueous media. Is the bromine falling off?"
💡 Technical Insight
It is likely not the bromine, but the fluorine that is reacting.
While Bromine is generally a better leaving group in
The Pathway:
Troubleshooting Protocol:
-
Solvent Selection: Avoid nucleophilic solvents (methanol, ethanol) if using strong bases; they will form the ether (methoxy/ethoxy) impurity. Use non-nucleophilic polar aprotic solvents (DMF, DMSO, ACN) or bulky alcohols (t-Amyl alcohol).
-
Base Choice: If possible, use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) rather than hydroxide or small alkoxides.
-
Temperature Control:
rates increase exponentially with temperature. Keep reactions involving nucleophiles < 50°C if possible.
🛠 Module 3: Photostability
User Query: "My white powder turned yellow/brown after sitting on the benchtop for a week. Is it still usable?"
💡 Technical Insight
The discoloration indicates photolytic degradation , likely involving the C-Br bond. Halogenated pyridines absorb UV light, leading to homolytic cleavage of the Carbon-Halogen bond.
The Mechanism:
-
Excitation of the pyridine ring (
). -
Homolysis of the C-Br bond (weakest bond) to form a pyridyl radical and a bromine radical.
-
Radical recombination or abstraction of hydrogen from solvent/moisture, leading to debrominated byproducts (4-fluoropicolinic acid) and polymerization (browning).
Troubleshooting Protocol:
-
Storage: Must be stored in amber vials or foil-wrapped containers.
-
Purity Check: Run a quick HPLC. If the impurity level is < 2%, a recrystallization may salvage the material. If > 5%, the radical byproducts may interfere with sensitive metal-catalyzed cross-couplings.
📊 Visualizing the Pathways
The following diagram maps the degradation logic based on stress conditions.
Caption: Figure 1. Primary degradation pathways of this compound under thermal, chemical, and photolytic stress.
🧪 Experimental Protocols
Protocol A: Forced Degradation Stress Test (Validation)
Use this to validate your analytical method's ability to detect degradation products.
-
Preparation: Dissolve 10 mg of sample in 10 mL of solvent (ACN:Water 50:50).
-
Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 4 hours. (Target: Decarboxylation).[1][2]
-
Base Stress: Add 1 mL 1N NaOH. Stir at RT for 4 hours. (Target: Hydrolysis).
-
Oxidative Stress: Add 100
L 30% . Stir at RT. (Target: N-Oxide formation). -
Analysis: Neutralize samples and analyze via HPLC-UV (254 nm) and LC-MS.
Protocol B: HPLC Method for Impurity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5
m, 4.6 x 150 mm. -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving peak shape).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic ring) and 220 nm (amide/acid bonds).
📚 References
-
Thermal Decarboxylation Kinetics:
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the thermal decarboxylation of picolinic acid in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.
-
-
Nucleophilic Aromatic Substitution (
) on Pyridines:-
Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. (Context: Activation of C4 position in pyridines).
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The chemistry of fluorine in heterocyclic systems. Chemical Reviews, 119(17), 10418–10451. (Context: Fluorine as a leaving group in heteroaromatics).
-
-
Photolytic Degradation of Halogenated Aromatics:
-
Boule, P., et al. (2002). Phototransformation of halogenated phenols and pyridines. The Handbook of Environmental Chemistry, Vol 2.
-
Sources
Technical Support Center: Purification of 5-Bromo-4-fluoropicolinic Acid
Compound: 5-Bromo-4-fluoropicolinic acid CAS: 1211582-26-1 Molecular Formula: C₆H₃BrFNO₂ Support Tier: Senior Application Scientist Level[1]
Introduction: The Purity Challenge
Welcome to the technical support center. You are likely here because your preparation of This compound has failed a QC checkpoint. This compound is a critical scaffold in agrochemical and pharmaceutical synthesis. Its amphoteric nature (pyridine nitrogen + carboxylic acid) combined with the halogen substitution pattern creates specific purification challenges—most notably the separation of regioisomers and the removal of decarboxylated by-products.[1]
This guide moves beyond generic advice, providing self-validating protocols to isolate your target compound from its specific impurity profile.
Part 1: Diagnostic Triage & Identification
Q: My HPLC shows a single peak, but my downstream reaction yield is low. Why?
A: You likely have a regioisomer or inorganic salt contamination that standard HPLC methods miss.
Standard C18 gradients often fail to resolve the 5-bromo-4-fluoro isomer from the 4-bromo-5-fluoro isomer (CAS 1211583-84-4) because their hydrophobicities are nearly identical.[1] Furthermore, if you used metal-catalyzed bromination or hydrolysis, paramagnetic metal residues can quench downstream catalysts without showing up on UV-Vis.[1]
Diagnostic Protocol:
-
Run 1H-NMR in DMSO-d6:
-
Target (5-Bromo-4-fluoro): Look for two singlets (or weak doublets due to long-range F-H coupling) in the aromatic region.[1] The proton at C3 will be heavily deshielded by the adjacent Fluorine and Nitrogen.[1]
-
Impurity (4-Bromo-5-fluoro): The coupling constants will differ.[1] A distinct doublet pattern (
) often emerges compared to the target.
-
-
Residue on Ignition (ROI): If the solid is "fluffy" or static-prone, check for trapped inorganic salts (e.g., NaBr, KBr) from the neutralization step.[1]
Q: What is the recommended HPLC Method for separating these isomers?
A: You must control the ionization state. Pyridine carboxylic acids are zwitterionic. Use a Mixed-Mode Cation Exchange column or a highly acidic Reverse Phase method to lock the protonation state.[1]
Recommended Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (End-capped) or Primesep 100 (Mixed Mode) | Mixed mode interacts with the pyridine nitrogen, enhancing isomer selectivity.[1] |
| Mobile Phase A | Water + 0.1% TFA (pH ~2.0) | Low pH ensures the carboxylic acid is protonated (neutral) and pyridine is protonated (cationic). |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 20 min | Shallow gradient required for isomer resolution. |
| Detection | UV @ 254 nm & 220 nm | 220 nm captures the weak absorbance of the halogenated ring.[1] |
Part 2: Purification Workflows
Do not attempt chromatography as a first step for >5g batches. It is inefficient. Use Protocol A (Chemical Washing) followed by Protocol B (Recrystallization).
Protocol A: The "Acid-Base" Chemical Filter
Best for: Removing non-acidic impurities (decarboxylated bromofluoropyridines) and unreacted starting materials.[1]
The Logic: This molecule is an acid. We can pull it into water with a base, wash away organic soluble trash, and then crash it back out.[1]
Step-by-Step:
-
Dissolution: Suspend crude solid in water (10 mL/g).
-
Basification: Slowly add 2M NaOH (or sat. NaHCO₃) until pH reaches 10-11.[1][2] The solution should become clear as the sodium salt forms.[1]
-
Organic Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane (1:1 vol ratio). Discard the organic layer (contains non-acidic impurities).
-
Precipitation: Cool the aqueous phase to 5°C. Slowly add 6M HCl dropwise until pH reaches 2.0 - 2.5.
-
Isolation: The target acid will precipitate as a white/off-white solid.[1] Filter and dry.[5]
Figure 1: Acid-Base purification logic flow. This method leverages the pKa of the carboxylic acid to separate it from neutral halogenated by-products.[1]
Protocol B: Recrystallization (Isomer Polishing)
Best for: Removing regioisomers (4-bromo-5-fluoro) and trace salts.[1]
The Logic: Halogenated picolinic acids often form strong crystal lattices. Regioisomers disrupt this lattice. By choosing a solvent system where the target is marginally soluble at high heat but insoluble at cold, we can force the impurity to stay in the mother liquor.[1]
Solvent Screening Strategy: Do not blindly use Ethanol. Halogenated pyridines can undergo nucleophilic aromatic substitution (SNAr) with alcohols at high reflux temperatures.
Recommended Solvent Systems:
-
Water (Primary Choice): Picolinic acids are moderately soluble in boiling water but poorly soluble in cold water.
-
Toluene/Heptane (Alternative): If the compound is too soluble in water.
-
Acetonitrile (Dry): Good for removing inorganic salts (which are insoluble in ACN).
Procedure (Water Method):
-
Suspend the solid from Protocol A in distilled water (approx. 15-20 mL/g).
-
Heat to reflux (100°C).
-
Troubleshooting: If it does not dissolve completely, add Ethanol dropwise (max 10% volume) until clear.
-
-
Hot Filtration: If black specks remain, filter rapidly through a pre-heated funnel (removes insoluble carbon/metals).
-
Slow Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not shock cool with ice yet; rapid cooling traps isomers.
-
Crystallization: Once at room temp, move to 4°C fridge for 12 hours.
-
Wash: Filter and wash with ice-cold water .
Figure 2: Recrystallization decision tree emphasizing the "Slow Cool" step to prevent isomer inclusion.[1]
Part 3: Storage & Stability
Q: My compound turned yellow after a week. Is it degraded? A: Likely yes.[1] this compound is sensitive to:
-
Light: Halogenated pyridines can undergo photodehalogenation.
-
Moisture: The carboxylic acid can absorb water, promoting hydrolysis of the fluorine (SNAr) over long periods.
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush with Argon/Nitrogen.[1]
-
Temp: 2-8°C (Refrigerator).
References
-
Synthesis and Properties of Halogenated Picolinic Acids. PubChem Compound Summary. (2025). Retrieved from
-
Separation of Pyridinecarboxylic Acid Isomers. SIELC Technologies Application Note. Retrieved from
-
Recrystallization Strategies for Organic Acids. University of Rochester Chemistry Dept. Retrieved from
-
Purification of Fluoroarene Regioisomers. University of California, Berkeley (The Long Group). (2021). Retrieved from
Sources
- 1. Picolinic Acid | SIELC Technologies [sielc.com]
- 2. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 | CID 146447304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Navigating the Synthesis and Scale-Up of 5-Bromo-4-fluoropicolinic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 5-Bromo-4-fluoropicolinic acid. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis. We will explore a plausible and robust synthetic pathway, address potential challenges, and offer practical solutions to ensure a successful and scalable process.
I. Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available precursor. A logical and adaptable route involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction to install the bromine, and subsequent oxidation of a methyl group to the carboxylic acid.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Sandmeyer reaction (Step 2) | 1. Incomplete diazotization of the starting amine. 2. Decomposition of the diazonium salt before the addition of the copper(I) bromide. 3. Insufficiently active copper(I) bromide catalyst. | 1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. 2. Add the copper(I) bromide solution promptly after the formation of the diazonium salt. Avoid exposing the diazonium salt to elevated temperatures or prolonged reaction times. 3. Use freshly prepared or commercially available high-purity copper(I) bromide. |
| Formation of side-products (e.g., debromination, hydroxylation) | 1. Presence of radical scavengers or impurities in the reaction mixture. 2. Reaction temperature is too high during the Sandmeyer reaction. 3. Incorrect stoichiometry of reagents. | 1. Use high-purity reagents and solvents. Degas solvents if necessary. 2. Maintain strict temperature control during the Sandmeyer reaction, typically between 0-10 °C. 3. Carefully control the stoichiometry of sodium nitrite and copper(I) bromide. |
| Incomplete oxidation of the methyl group (Step 3) | 1. Insufficient amount of oxidizing agent (e.g., KMnO₄). 2. Inadequate reaction time or temperature. 3. Poor solubility of the starting material. | 1. Use a molar excess of the oxidizing agent. Monitor the reaction progress by TLC or HPLC. 2. Gradually increase the reaction temperature and/or extend the reaction time. Be cautious of potential side reactions at higher temperatures. 3. Choose a suitable solvent system to ensure adequate solubility of the 5-Bromo-4-fluoro-2-methylpyridine. A co-solvent system may be necessary. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities. 2. The product is an oil or a low-melting solid. 3. Inefficient extraction or crystallization. | 1. Employ column chromatography with a suitable eluent system for purification. Recrystallization from an appropriate solvent system can also be effective.[1] 2. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate handling and purification. 3. Optimize the pH for extraction. For crystallization, screen various solvents and solvent mixtures, and control the cooling rate.[2] |
| Scale-up challenges: Poor heat transfer and mixing | 1. Exothermic nature of the diazotization and oxidation steps. 2. Inefficient stirring in large reaction vessels. | 1. For large-scale reactions, use a reactor with efficient cooling capabilities. Add reagents in portions or via a syringe pump to control the reaction rate and temperature. 2. Use a mechanical stirrer with appropriate impeller design for large vessels to ensure homogenous mixing. |
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: A practical starting material is 2-amino-4-fluoropyridine. This can be brominated to 2-amino-5-bromo-4-fluoropyridine, which then undergoes the proposed synthetic pathway. Alternatively, one could start with 2-methyl-4-fluoropyridine, brominate it, and then oxidize the methyl group. The choice of starting material will depend on commercial availability and cost.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The synthesis involves several hazardous reagents and reactions:
-
Diazonium salts: These are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Bromine/Brominating agents: These are corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
-
Oxidizing agents (e.g., KMnO₄): These can react violently with organic materials. Avoid contact with flammable solvents and other combustible materials.
-
Strong acids (e.g., HBr): These are corrosive. Handle with care and appropriate PPE.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended, especially for monitoring the formation of the final product and identifying impurities.[4]
Q4: What are the expected side products in the bromination step?
A4: The bromination of a substituted pyridine can sometimes lead to the formation of regioisomers. The directing effects of the existing substituents on the pyridine ring will influence the position of bromination. Over-bromination to yield dibromo-species is also a possibility if the reaction conditions are not carefully controlled.
Q5: What are the key considerations for scaling up the oxidation step?
A5: The oxidation of a methyl group with a strong oxidizing agent like potassium permanganate is often exothermic. Key considerations for scale-up include:
-
Heat Management: Use a reactor with a cooling jacket and a temperature probe to monitor and control the internal temperature.
-
Reagent Addition: Add the oxidizing agent portion-wise or as a solution to control the rate of reaction and heat generation.
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture and prevent localized overheating.
-
Work-up: Quenching the excess oxidizing agent can also be exothermic. This should be done carefully and with cooling.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-4-fluoro-2-methylpyridine (Hypothetical)
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-fluoro-5-bromopyridine (1.0 eq) in a solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-fluoro-2-methylpyridine.
Protocol 2: Synthesis of this compound (Hypothetical)
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 eq) in a mixture of water and pyridine.
-
Heat the mixture to 80-90 °C.
-
Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) in small portions over several hours. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, continue to heat the mixture at reflux until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[5]
Diagram of the Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer reaction.
V. References
-
UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]
-
Google Patents. Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. US10344010B2. Available from:
-
National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]
-
Organic Syntheses. p-BROMOMANDELIC ACID. Available from: [Link]
-
Google Patents. 5-bromoindole preparation method. CN103387530A. Available from:
-
Google Patents. Process for the preparation of 5-bromophthalide. WO2004089924A1. Available from:
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Google Patents. Synthesis of 5- or 8-bromoisoquinoline derivatives. US6500954B1. Available from:
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]
-
Google Patents. A kind of synthetic method of 5-bromo-2-picoline. CN101514184A. Available from:
-
National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PMC. Available from: [Link]
-
ResearchGate. Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Available from: [Link]
-
Reagentia. This compound (1 x 100 mg). Available from: [Link]
-
Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1. Available from:
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Available from: [Link]
-
Ivory Research. Significance of impurities in active pharmaceutical ingredients. Available from: [Link]
-
PubChem. 6-Bromo-5-fluoropicolinic Acid. Available from: [Link]
-
ChemWhat. 5-BROMO-3-FLUOROPICOLINIC ACID. Available from: [Link]
Sources
- 1. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 2. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-4-fluoropicolinic Acid and Other Halogenated Picolinic Acid Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 5-Bromo-4-fluoropicolinic acid with other structurally related halogenated picolinic acids. As a senior application scientist, my goal is to synthesize technical data with practical insights to empower researchers in making informed decisions for their specific applications, from medicinal chemistry to materials science.
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, is a privileged scaffold in medicinal chemistry and coordination chemistry.[1] Its inherent ability to chelate metal ions, coupled with its versatile reactivity, makes it a valuable building block for the synthesis of a wide range of biologically active molecules.[2] The introduction of halogen substituents onto the pyridine ring can profoundly modulate the physicochemical and biological properties of the parent molecule, influencing its acidity, lipophilicity, metabolic stability, and target-binding interactions.[3] This guide focuses on this compound and its isomers, providing a comparative analysis of their properties and potential applications.
Physicochemical Properties: A Comparative Analysis
The position and nature of halogen substituents on the picolinic acid ring significantly impact its electronic and steric properties. This, in turn, influences key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which are critical for drug-likeness and biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| This compound | C₆H₃BrFNO₂ | 220.00 | 1211582-26-1 | Not available | ~1.5 - 2.5 | ~1.5 - 2.0 |
| 6-Bromo-5-fluoropicolinic acid | C₆H₃BrFNO₂ | 220.00 | 1052714-46-1 | Not available | ~1.5 - 2.5 | ~1.8 |
| 5-Bromo-3-fluoropicolinic acid | C₆H₃BrFNO₂ | 220.00 | 669066-91-5 | 175-180 | ~1.94 | Not available |
| 5-Bromo-4-chloropicolinic acid | C₆H₃BrClNO₂ | 236.45 | 1060802-25-6 | Not available | ~3.04 | Not available |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 98-98-6 | 139-142 | 1.07 | 0.72[4] |
Expert Insights:
The introduction of electron-withdrawing fluorine and bromine atoms is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to the parent picolinic acid. The precise pKa and logP values will vary depending on the substitution pattern, influencing the ionization state and membrane permeability of the molecule at physiological pH. For instance, the predicted pKa values for the fluorinated and chlorinated derivatives are significantly lower than that of unsubstituted picolinic acid, indicating stronger acidity.[5][6] A lower pKa can impact receptor binding and enzyme inhibition, while logP affects solubility and cell penetration.
Synthesis and Reactivity: A Proposed Workflow
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Directed Ortho-metalation: This is a powerful strategy for the regioselective functionalization of pyridine rings. The choice of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is crucial for deprotonation at the desired position, often directed by an existing substituent.
-
Electrophilic Bromination: N-Bromosuccinimide (NBS) is a common and effective electrophilic bromine source for the bromination of aromatic and heteroaromatic rings.
-
Carboxylation: The introduction of carbon dioxide (CO2) to the lithiated intermediate followed by an acidic workup is a standard method for the synthesis of carboxylic acids.
-
Purification: Purification by recrystallization or column chromatography is essential to obtain the final product with high purity.
Comparative Performance in Key Applications
The unique electronic and steric properties of this compound and its isomers suggest their potential in various applications, including as herbicides, antimicrobial agents, and as ligands in coordination chemistry.
Herbicidal Activity
Picolinic acid derivatives are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[7] The specific substitution pattern on the picolinic acid ring can significantly influence herbicidal efficacy and crop selectivity.
Caption: Simplified signaling pathway for picolinic acid-based herbicides.
Comparative Insights:
While direct comparative data is unavailable, studies on other halogenated picolinic acids suggest that the presence and position of halogens can enhance herbicidal activity.[8] The electron-withdrawing nature of fluorine and bromine in this compound could potentially enhance its binding to auxin receptors, leading to potent herbicidal effects. Comparative studies with other halogenated isomers are necessary to determine the optimal substitution pattern for maximizing efficacy and selectivity.
Antimicrobial Activity
Halogenated organic compounds often exhibit significant antimicrobial properties.[9] The mechanism of action can vary but often involves disruption of cell membranes, enzyme inhibition, or interference with metabolic pathways. Picolinic acid itself has shown broad-spectrum antibacterial activity.[10]
Expected Performance:
The presence of both bromine and fluorine in this compound may lead to enhanced antimicrobial activity compared to singly halogenated or non-halogenated analogs. The increased lipophilicity imparted by the halogens could facilitate penetration through microbial cell walls. Further research is warranted to evaluate its efficacy against a panel of pathogenic bacteria and fungi and to elucidate its mechanism of action.
Coordination Chemistry and Material Science
The picolinate moiety is an excellent bidentate ligand, capable of forming stable complexes with a variety of metal ions.[2] These complexes have applications in catalysis, magnetic resonance imaging (MRI), and as radiopharmaceuticals. The electronic properties of the halogen substituents in this compound can fine-tune the coordination properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. For example, 5-Bromo-3-fluoropyridine-2-carboxylic acid has been used in the synthesis of photoluminescent materials.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, the following are generalized, yet detailed, experimental protocols.
Determination of pKa and logP
Objective: To experimentally determine the acid dissociation constant (pKa) and the partition coefficient (logP) of this compound and its isomers.
Methodology:
-
pKa Determination (Potentiometric Titration):
-
Prepare a 0.01 M solution of the picolinic acid derivative in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titrate the solution with a standardized 0.1 M solution of NaOH.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added and determine the pKa from the half-equivalence point.
-
-
logP Determination (Shake-Flask Method):
-
Prepare a solution of the picolinic acid derivative in n-octanol.
-
Mix the n-octanol solution with an equal volume of water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time to allow for partitioning.
-
Allow the phases to separate completely.
-
Determine the concentration of the picolinic acid derivative in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate logP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Comparative Antimicrobial Susceptibility Testing
Objective: To compare the antimicrobial activity of this compound and its isomers against a panel of bacteria.
Methodology (Broth Microdilution):
-
Prepare stock solutions of each picolinic acid derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Enzyme Inhibition Assay (Example: a Kinase)
Objective: To assess and compare the inhibitory potential of picolinic acid derivatives against a specific enzyme target.
Methodology:
-
Prepare a reaction buffer containing the kinase, its substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the picolinic acid derivatives to the reaction mixture.
-
Initiate the reaction and incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[11]
-
Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery, agrochemicals, and materials science. Its unique halogenation pattern is predicted to confer distinct physicochemical and biological properties compared to other picolinic acid derivatives. This guide provides a foundational framework for understanding and comparing these molecules. However, direct experimental validation is paramount. Future research should focus on the systematic synthesis and evaluation of a series of halogenated picolinic acids to establish clear structure-activity relationships. Such studies will undoubtedly unlock the full potential of this versatile chemical scaffold.
References
- BenchChem. (2025).
- Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 5, 135-141.
- ChemicalBook. (2023). 2-Picolinic acid.
- ChemicalBook. (2023). 5-Bromo-4-chloropyridine-2-carboxylic acid.
- FoodB. (2021). Showing Compound Picolinic acid (FDB022926).
- Khan, A. A., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
- PremedHQ Science Academy. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics [Video]. YouTube.
- PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid.
- PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid.
- PubChem. (n.d.). Picolinic acid.
- Rungrot Cherdtrakulkiat, et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports.
- Semantic Scholar. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Tomioka, H., et al. (2007). Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex. International Journal of Antimicrobial Agents, 29(4), 460-464.
- Touaibia, M., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PLoS ONE, 17(9), e0274129.
- Trifunović, J., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2993.
- van der Walt, M. M., et al. (2024). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 37, 101601.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Wikipedia. (n.d.). Picolinic acid.
- Yang, L., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(5), 2195.
- YouTube. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video].
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- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Definitive Structural Validation of 5-Bromo-4-fluoropicolinic Acid Derivatives
Executive Summary: The Regioisomer Trap
In the synthesis of advanced agrochemical intermediates like 5-Bromo-4-fluoropicolinic acid (CAS 1211582-26-1) , the primary failure mode is not chemical purity, but structural ambiguity .
The electrophilic substitution patterns of pyridine rings often yield thermodynamic mixtures of regioisomers. Specifically, the 4-bromo-5-fluoro isomer (CAS 1211583-84-4) is a pervasive "silent impurity" that co-crystallizes with the target 5-bromo-4-fluoro product. Standard LC-MS is blind to this distinction as both isomers share the exact molecular weight (219.99 Da) and similar fragmentation patterns.
This guide provides a self-validating analytical framework to definitively distinguish the target This compound from its regioisomers, utilizing a "Triangulation Strategy" of 1H NMR coupling constants, 19F chemical shifts, and 13C-F coupling topology.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the critical spectral signatures of the target molecule against its most common regioisomer. Use this as your primary "Go/No-Go" decision matrix.
Table 1: Spectral Fingerprint Comparison
| Feature | Target: this compound | Alternative (Impurity): 4-Bromo-5-fluoropicolinic acid | Causality / Mechanism |
| Structure | F at C4 (gamma to N), Br at C5 | F at C5 (beta to N), Br at C4 | Substituent position relative to Nitrogen. |
| 1H NMR: H6 Signal | Singlet / Small Doublet ( | Large Doublet ( | H6 is para to F4 (Target) vs. ortho to F5 (Impurity). Ortho F-H coupling is large; para is negligible. |
| 1H NMR: H3 Signal | Large Doublet ( | Small Doublet ( | H3 is ortho to F4 (Target) vs. meta to F5 (Impurity). |
| 19F Chemical Shift | ~ -90 to -105 ppm (Deshielded) | ~ -125 to -140 ppm (Shielded) | F at C4 (gamma) is more deshielded than F at C5 (beta) due to resonance effects of the ring Nitrogen. |
| 13C NMR: C-F Coupling | Carbon chemical shift of the C-F carbon tracks with the F position (C4 is more downfield than C5). |
Validated Experimental Protocols
Protocol A: The "Coupling-Shift" Correlation (1H NMR)
The most robust self-validating check. It relies on the fixed position of the H6 proton (adjacent to Nitrogen) to act as an internal reference.
Objective: Determine the proximity of Fluorine to the H6 proton.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 if solubility is poor; DMSO ensures sharp peaks for acid protons).
-
Acquisition: Run a standard proton scan (min 16 scans).
-
Analysis Logic (The "Self-Validating" Step):
-
Identify the H6 proton . It is the most downfield aromatic signal (typically > 8.5 ppm) due to the inductive effect of the adjacent Nitrogen.
-
Measure the Splitting of H6:
-
IF H6 is a Singlet (or has a tiny coupling < 2 Hz)
Fluorine is NOT ortho to H6. (Confirms Target: 5-Br-4-F) . -
IF H6 is a Doublet with
Hz Fluorine IS ortho to H6. (Confirms Impurity: 4-Br-5-F) .
-
-
Expert Insight: In the target molecule (5-Br-4-F), the Fluorine is at position 4. The H6 proton is at position 6. They are para to each other. Para F-H coupling is vanishingly small. This is your "smoking gun."
Protocol B: 19F NMR Fingerprinting
Used to resolve ambiguity if proton signals are overlapped.
Objective: Confirm the electronic environment of the Fluorine atom.
-
Acquisition: Run a non-decoupled 19F scan. Reference to internal CFCl3 (0 ppm) or external standard.
-
Interpretation:
-
Target (F at C4): Expect a signal in the -90 to -110 ppm range. The C4 position is electron-deficient (similar to the C2 position), leading to deshielding.
-
Impurity (F at C5): Expect a signal in the -125 to -145 ppm range. The C5 position is the electron-rich "beta" position of the pyridine, leading to significant shielding.
-
Visualization of Validation Logic
Diagram 1: The "Triangulation" Workflow
This workflow illustrates the sequence of analytical decisions required to validate the structure.
Caption: Analytical workflow prioritizing 1H NMR coupling topology as the primary filter, with 19F chemical shift as the secondary confirmation.
Diagram 2: Structural Logic of Coupling Constants
This diagram visualizes why the coupling constants differ, based on the bond distance between protons and fluorine.
Caption: Logical derivation of H6 multiplicity. The H6-F distance is the definitive discriminator between the two isomers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic Acid. (Note: Isomeric reference for spectral comparison). Retrieved from [Link]
- Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
-
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
AA Blocks (2025). Product Specification: this compound (CAS 1211582-26-1).[1] Retrieved from [Link]
Sources
comparison of different synthetic routes to 5-Bromo-4-fluoropicolinic acid
This guide provides an in-depth technical comparison of synthetic routes to 5-Bromo-4-fluoropicolinic acid (CAS: 1211582-26-1), a critical intermediate in the development of kinase inhibitors and agrochemicals.[1]
Executive Summary
This compound presents a unique synthetic challenge due to the need for precise regiochemical control on the pyridine ring.[1] The electron-deficient nature of the pyridine core, combined with the directing effects of the fluorine and carboxylic acid groups, dictates the success of electrophilic and nucleophilic substitutions.[1]
This guide analyzes three distinct synthetic pathways:
-
Route A (Direct Bromination): The most direct path, utilizing the activating effect of the 4-fluoro substituent.[1]
-
Route B (Halogen Exchange/Halex): A scalable, cost-effective route starting from 4-chloropicolinic acid.[1]
-
Route C (Oxidative Functionalization): A reliable method converting a methyl-pyridine precursor.[1]
Route Analysis & Comparison
Route A: Direct Bromination of 4-Fluoropicolinic Acid[1]
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).[1]
-
Logic: The 4-fluoro substituent is an ortho, para-director.[1] In the pyridine system, the nitrogen atom deactivates the ring, but the fluorine atom at C4 activates the C3 and C5 positions.[1] The C3 position is sterically hindered by the adjacent carboxylic acid (C2). Therefore, bromination occurs preferentially at C5.[1]
-
Pros: Shortest synthetic sequence (1 step); high atom economy.
-
Cons: Requires expensive 4-fluoropicolinic acid starting material; potential for over-bromination or decarboxylation under harsh conditions.[1]
Route B: The Halogen Exchange (Halex) Strategy
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]
-
Logic: This route leverages the high reactivity of 4-chloropyridines toward nucleophilic attack.[1] Starting from the cheaper 4-chloropicolinic acid, bromination is first performed to install the C5 bromide.[1] Subsequently, a Halex reaction using a fluoride source (KF or CsF) displaces the C4 chloride.[1] The C4 position is significantly more activated for SNAr than C5 due to the para relationship with the pyridine nitrogen and meta relationship with the electron-withdrawing carboxyl group.[1]
-
Pros: Uses lower-cost starting materials; SNAr at C4 is highly regioselective.[1]
-
Cons: Two-step process; requires handling of fluoride salts and high temperatures.[1]
Route C: Oxidative Functionalization
-
Mechanism: Benzylic Oxidation.
-
Logic: This route bypasses ring functionalization issues by starting with the pre-functionalized core, 5-bromo-4-fluoro-2-methylpyridine .[1] The 2-methyl group is oxidized to the carboxylic acid using strong oxidants like KMnO4.[1]
-
Pros: Avoids difficult isomer separations; reaction conditions are robust and well-precedented.
-
Cons: Availability of the specific methylated precursor can be a bottleneck; oxidation generates stoichiometric manganese waste.[1]
Comparative Data Table
| Feature | Route A: Direct Bromination | Route B: Halex (Cl → F) | Route C: Methyl Oxidation |
| Starting Material | 4-Fluoropicolinic acid | 4-Chloropicolinic acid | 5-Bromo-4-fluoro-2-methylpyridine |
| Step Count | 1 | 2 | 1 |
| Overall Yield | 60-75% | 50-65% | 70-85% |
| Regioselectivity | High (C5 favored over C3) | Very High (C4 specific for F) | N/A (Pre-functionalized) |
| Key Reagents | NBS, H₂SO₄ or Br₂ | 1.[1] Br₂, H₂SO₄2.[1][2] KF, DMSO | KMnO₄, Water |
| Scalability | Moderate (Heat management) | High (Standard industrial steps) | High (Aqueous waste management) |
| Cost Profile | High (SM cost) | Low (SM cost) | Moderate |
Visualized Reaction Pathways
Caption: Comparison of three primary synthetic strategies showing starting materials, key intermediates, and reaction conditions.
Detailed Experimental Protocols
Protocol 1: Halogen Exchange Route (Route B)
Recommended for scale-up due to lower raw material costs.[1][3]
Step 1: Bromination of 4-Chloropicolinic Acid
-
Setup: Charge a 3-neck round bottom flask with 4-chloropicolinic acid (15.7 g, 100 mmol) and concentrated sulfuric acid (50 mL).
-
Bromination: Heat the mixture to 90°C. Add N-bromosuccinimide (NBS) (21.4 g, 120 mmol) portion-wise over 1 hour to control the exotherm. Alternatively, liquid bromine (Br₂) can be added dropwise.[1]
-
Reaction: Stir at 90-100°C for 4 hours. Monitor by HPLC for the disappearance of starting material.
-
Workup: Cool to room temperature and pour onto crushed ice (200 g). The product, 5-bromo-4-chloropicolinic acid , will precipitate.[1] Filter the solid, wash with cold water, and dry in a vacuum oven.
Step 2: Fluorination (Halex) [1]
-
Setup: In a dry flask under nitrogen, dissolve 5-bromo-4-chloropicolinic acid (23.6 g, 100 mmol) in anhydrous DMSO (100 mL).
-
Reagent Addition: Add anhydrous Potassium Fluoride (KF) (11.6 g, 200 mmol). Optional: Add a phase transfer catalyst like 18-crown-6 (0.5 eq) to enhance rate.[1]
-
Reaction: Heat to 120°C for 6-12 hours. The reaction is driven by the formation of the insoluble KCl salt.[1]
-
Workup: Cool to room temperature. Dilute with water (300 mL) and adjust pH to 3-4 with dilute HCl. Extract with ethyl acetate (3 x 100 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water if necessary.
Protocol 2: Oxidative Route (Route C)
Recommended for laboratory scale synthesis when the precursor is available.
-
Setup: Suspend 5-bromo-4-fluoro-2-methylpyridine (1.9 g, 10 mmol) in water (20 mL) in a flask equipped with a reflux condenser.
-
Oxidation: Add Potassium Permanganate (KMnO₄) (3.16 g, 20 mmol) in portions.
-
Reaction: Reflux the mixture (100°C) for 3-5 hours. The purple color of permanganate will fade to the brown of manganese dioxide (MnO₂).[1] If the purple color persists, add a few drops of ethanol to quench.[1]
-
Filtration: Filter the hot mixture through a celite pad to remove MnO₂. Wash the pad with hot water.
-
Isolation: Acidify the clear aqueous filtrate with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid.[1]
-
Yield: Filter and dry to obtain the product (approx. 1.6 - 1.8 g, 70-80% yield).[1]
References
-
Synthesis of 5-bromonicotinic acid (Analogous Chemistry)
-
Halogen Exchange on Pyridines
- Title: Preparation method of fluoropyridine compounds (Describing Halex on rel
-
Source: CN102898358A[1]
- URL
-
Oxidation of Methylpyridines
-
Commercial Availability & CAS Data
Sources
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
A Comparative Guide to In Vitro and In Vivo Studies of 5-Bromo-4-fluoropicolinic Acid as a Novel IDO1 Inhibitor
This guide provides a comprehensive framework for the preclinical evaluation of 5-Bromo-4-fluoropicolinic acid, a novel picolinic acid derivative. Given the therapeutic potential of picolinic acid scaffolds as enzyme inhibitors, this document outlines a structured approach to characterizing the compound's activity, focusing on a hypothesized role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in immuno-oncology.[3][4]
The narrative will progress from foundational in vitro assays, which establish biochemical potency and cellular activity, to complex in vivo models that assess physiological efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships. The objective is to provide researchers, scientists, and drug development professionals with a clear, logical, and technically detailed comparison of these essential stages in preclinical drug discovery.
Part 1: The Foundation - In Vitro Characterization
In vitro studies are the cornerstone of drug discovery, offering a controlled environment to dissect the direct interaction between a compound and its biological target. This phase is critical for establishing proof-of-concept, determining potency and selectivity, and guiding the design of more complex, resource-intensive in vivo experiments.
The Rationale for an In Vitro First Approach
Proceeding with in vitro assays before animal studies is a universally adopted strategy for several key reasons:
-
Target Engagement: To confirm that this compound directly interacts with and inhibits the IDO1 enzyme.
-
Potency Determination: To quantify the concentration of the compound required to inhibit IDO1 activity by 50% (IC50), a key metric for comparing it to other inhibitors.
-
Mechanism of Action: To begin to understand how the compound inhibits the enzyme.[5]
-
Cellular Activity: To verify that the compound can penetrate cell membranes and inhibit IDO1 in a more biologically relevant context.
-
Resource Efficiency: In vitro assays are significantly faster and less expensive than animal studies, allowing for the rapid screening and characterization of multiple compounds.
Experimental Design: A Two-Tiered In Vitro Evaluation
A robust in vitro assessment of a putative IDO1 inhibitor involves both biochemical and cell-based assays.
Tier 1: Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant human IDO1. The reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is then measured.[6]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a solution of recombinant human IDO1 enzyme.
-
Prepare a substrate solution of L-tryptophan.
-
Prepare necessary cofactors, such as ascorbic acid and methylene blue.[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, IDO1 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate and cofactors.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Develop a colored product by adding a reagent that reacts with the kynurenine produced.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based IDO1 Activity Assay
This assay assesses the compound's ability to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement in a more complex biological system. Human cancer cell lines that express IDO1 upon stimulation, such as SK-OV-3 or MDA-MB-231, are commonly used.[6]
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[8]
-
-
Compound Treatment:
-
Treat the IFN-γ stimulated cells with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
-
Measurement of Kynurenine:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric assay (as described above) or, for higher sensitivity and specificity, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production at each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value as described for the biochemical assay.
-
Caption: Workflow for the in vitro evaluation of a novel IDO1 inhibitor.
Interpreting In Vitro Data
The data gathered from these assays are summarized to provide a clear profile of the compound's activity.
| Parameter | Assay Type | Hypothetical Result for this compound | Significance |
| IC50 | Biochemical | 50 nM | Indicates high potency against the isolated enzyme. |
| IC50 | Cell-Based | 200 nM | Demonstrates cell permeability and target engagement in a cellular environment. The shift from biochemical IC50 is expected due to factors like cell membrane transport and protein binding. |
Part 2: The Reality Check - In Vivo Evaluation
While in vitro studies provide critical initial data, they cannot replicate the complexity of a whole organism. In vivo studies are essential to understand how a compound behaves in a living system, assessing its efficacy, safety, and pharmacokinetic properties.
The Necessity of a Living System
The transition to in vivo models is driven by the need to answer questions that cellular assays cannot:
-
Efficacy: Does the compound inhibit tumor growth in a living animal?[10]
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Does it reach the target tissue at sufficient concentrations?
-
Pharmacodynamics (PD): Does the compound inhibit IDO1 in the target tissue (e.g., the tumor) and lead to the desired biological effect (e.g., reduced kynurenine levels)?[8]
-
Safety and Tolerability: Is the compound well-tolerated at efficacious doses?
Experimental Design: Syngeneic Mouse Tumor Model
A syngeneic mouse model, where a tumor derived from a specific mouse strain is implanted into a mouse of the same strain, is the gold standard for evaluating immuno-oncology agents like IDO1 inhibitors. This model utilizes a fully competent immune system, which is essential for assessing the immunomodulatory effects of the compound.
Detailed Protocol:
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Implant a syngeneic tumor cell line that is known to have an IDO1-dependent immune escape mechanism (e.g., B16-F10 melanoma or LLC Lewis Lung Carcinoma) subcutaneously into the flank of the mice.
-
-
Study Groups and Dosing:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into study groups (e.g., Vehicle control, this compound at multiple dose levels).
-
Administer the compound or vehicle via an appropriate route (e.g., oral gavage) on a defined schedule (e.g., once or twice daily).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor animal body weight as an indicator of general health and toxicity.
-
At the end of the study, excise the tumors and weigh them.
-
-
PK/PD Analysis:
-
At specified time points after the final dose, collect blood and tumor tissue samples.
-
Analyze plasma and tumor homogenates for the concentration of this compound using LC-MS/MS to determine its pharmacokinetic profile.
-
Measure the levels of tryptophan and kynurenine in the plasma and tumor tissue to assess the pharmacodynamic effect of IDO1 inhibition.
-
Caption: Workflow for an in vivo efficacy study in a syngeneic mouse model.
Interpreting In Vivo Data
The multifaceted data from in vivo studies provide a holistic view of the compound's potential as a therapeutic agent.
| Parameter | Measurement | Hypothetical Result for this compound (50 mg/kg, BID) | Significance |
| Efficacy | Tumor Growth Inhibition (TGI) | 60% TGI compared to vehicle | Demonstrates significant anti-tumor activity in a model with a competent immune system. |
| Pharmacokinetics | Cmax (Plasma) | 5 µM | Shows that the compound is absorbed and reaches concentrations well above the cellular IC50. |
| Pharmacodynamics | Kynurenine Reduction (Tumor) | 75% reduction vs. vehicle | Confirms target engagement and functional inhibition of IDO1 at the site of action. |
| Tolerability | Body Weight Change | <5% loss over 14 days | Suggests the compound is well-tolerated at an efficacious dose. |
Part 3: Bridging the Gap - The In Vitro to In Vivo Correlation (IVIVC)
A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. This is often referred to as the in vitro-in vivo correlation (IVIVC).[11][12] Establishing a strong IVIVC is challenging but provides invaluable confidence in the preclinical data package.[13]
Key Considerations for IVIVC
-
Exposure vs. Potency: A key goal is to demonstrate that the drug concentrations achieved in the tumor tissue in vivo are sufficient to inhibit IDO1, as predicted by the in vitro cellular IC50. For example, if the average drug concentration in the tumor exceeds the cellular IC50 for a significant portion of the dosing interval, there is a strong rationale for the observed efficacy.
-
Metabolism: The compound may be rapidly metabolized in vivo, leading to lower-than-expected exposure and reduced efficacy. This would manifest as a poor IVIVC.
-
Protein Binding: Extensive binding to plasma proteins can reduce the amount of free drug available to act on the target, meaning higher total drug concentrations are needed in vivo than predicted by in vitro assays.
-
Complexity of the Tumor Microenvironment: The in vivo anti-tumor effect of an IDO1 inhibitor is not just about inhibiting the enzyme; it relies on the subsequent activation of an anti-tumor immune response.[14] This biological cascade is absent in in vitro systems and is a major reason why in vitro potency does not always translate directly to in vivo efficacy.[15]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Benchmarking Guide: Evaluating 5-Bromo-4-fluoropicolinic Acid as a Novel Matrix Metalloproteinase-9 Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound 5-Bromo-4-fluoropicolinic acid against established inhibitors of Matrix Metalloproteinase-9 (MMP-9). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents targeting MMPs.
Introduction: The Rationale for Targeting MMP-9 with a Novel Picolinic Acid Derivative
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity, particularly MMP-9 (also known as gelatinase B), is implicated in a variety of pathological processes, including tumor invasion, metastasis, and chronic inflammation.[1][3] Consequently, the development of potent and selective MMP-9 inhibitors remains a significant therapeutic goal.[1]
The picolinic acid scaffold has shown promise in the design of metalloenzyme inhibitors due to its inherent metal-chelating properties.[4] The introduction of halogen atoms, such as fluorine and bromine, can further enhance the pharmacological profile of a molecule. Fluorine substitution can improve metabolic stability and binding affinity, while bromine may contribute to increased potency. Based on these principles, this compound emerges as a compelling candidate for investigation as a novel MMP-9 inhibitor.
This guide outlines a prospective series of experiments to rigorously evaluate the potential of this compound. We will benchmark its performance against two well-characterized, broad-spectrum MMP inhibitors, Marimastat and Batimastat , which have known inhibitory activity against MMP-9.[5][6][7][8][9]
Benchmarking Strategy: A Multi-faceted Approach
Our proposed evaluation of this compound will be conducted across three key areas:
-
Biochemical Potency and Selectivity: Determining the direct inhibitory effect on MMP-9 and assessing selectivity against other MMPs.
-
Cellular Efficacy and Cytotoxicity: Evaluating the compound's activity in a cellular context and its potential for off-target toxicity.
-
Physicochemical Properties: Assessing drug-like properties that are critical for further development.
Experimental Protocols
Part 1: Biochemical Potency Assessment
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-9.
Fluorometric MMP-9 Inhibition Assay
This assay is based on the principle of Förster Resonance Energy Transfer (FRET). A fluorogenic peptide substrate for MMP-9 is used, which contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by active MMP-9, the donor and quencher are separated, resulting in an increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).[10]
-
Reconstitute recombinant human MMP-9 enzyme in the assay buffer.
-
Prepare a stock solution of the FRET-based MMP-9 substrate.
-
Prepare stock solutions of this compound, Marimastat, and Batimastat in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compounds (this compound and benchmarks) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., GM6001).[11]
-
Add the MMP-9 enzyme to all wells except the blank.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MMP-9 substrate.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 325 nm and an emission wavelength of 393 nm for 30-60 minutes at 37°C.[12]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Part 2: Cellular Activity and Safety Profile
MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed a human cancer cell line known to express MMP-9 (e.g., HT-1080 fibrosarcoma) in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and benchmark compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant.
-
-
Assay Procedure:
-
In a new 96-well plate, add the collected supernatant.
-
Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubate at room temperature for up to 30 minutes, protected from light.[17]
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity and determine the CC50.
-
Part 3: Physicochemical Characterization
Kinetic Solubility Assay
This high-throughput assay provides an early assessment of a compound's solubility.[18][19][20][21]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
-
Incubation and Measurement:
-
Incubate the samples for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the samples using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[22][23][24][25][26]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
Fill the wells of a donor plate with buffer containing the test compound.
-
Fill the wells of an acceptor plate with buffer.
-
Place the filter plate on top of the acceptor plate and then place the donor plate on top of the filter plate, creating a "sandwich".
-
Incubate for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy.
-
Calculate the permeability coefficient (Pe).
-
Comparative Data Summary
The following tables present the expected data points for a comprehensive comparison of this compound with Marimastat and Batimastat.
Table 1: Biochemical Potency
| Compound | MMP-9 IC50 (nM) |
| This compound | To be determined |
| Marimastat | 3[5][6][7][8] |
| Batimastat | 4[5][9][27] |
Table 2: Cellular Activity and Safety
| Compound | CC50 in HT-1080 cells (µM) - MTT Assay | CC50 in HT-1080 cells (µM) - LDH Assay | Therapeutic Index (CC50 / IC50) |
| This compound | To be determined | To be determined | To be determined |
| Marimastat | To be determined | To be determined | To be determined |
| Batimastat | To be determined | To be determined | To be determined |
Table 3: Physicochemical Properties
| Compound | Kinetic Solubility in PBS (µM) | PAMPA Permeability (Pe) (10⁻⁶ cm/s) |
| This compound | To be determined | To be determined |
| Marimastat | To be determined | To be determined |
| Batimastat | To be determined | To be determined |
Conclusion and Future Directions
The proposed benchmarking study will provide a robust initial assessment of this compound as a potential MMP-9 inhibitor. The data generated from these experiments will allow for a direct comparison with established broad-spectrum MMP inhibitors, highlighting its potential advantages in terms of potency, selectivity, and drug-like properties. Favorable results would warrant further investigation, including selectivity profiling against a broader panel of MMPs, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological evaluations. This structured approach ensures a data-driven progression of this novel chemical entity towards potential therapeutic applications.
References
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PubMed Central. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. [Link]
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MDPI. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. [Link]
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PubMed Central. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. [Link]
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PubMed Central. Challenges in Matrix Metalloproteinases Inhibition. [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). [Link]
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PubMed Central. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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PubMed. Identification of selective MMP-9 inhibitors through multiple e-pharmacophore, ligand-based pharmacophore, molecular docking, and density functional theory approaches. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
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PubMed Central. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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BPS Bioscience. Fluorogenic MMP9 (Q279R) Assay Kit. [Link]
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YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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MDPI. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines. [Link]
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Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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Frontiers. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. [Link]
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Dove Medical Press. Matrix metalloproteinase protein inhibitors: highlighting a new beginn. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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ResearchGate. Non-toxic dosages of molecules determined by MTT toxicity assay. The.... [Link]
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ResearchGate. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. [Link]
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Aging-US. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors. [Link]
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Comparative Guide: Reproducible Synthesis of 5-Bromo-4-fluoropicolinic Acid
Target Molecule: 5-Bromo-4-fluoropicolinic acid CAS: 1211582-26-1 Structure: Pyridine-2-carboxylic acid, 5-bromo-4-fluoro-[1]
Executive Summary
The synthesis of This compound presents a specific challenge in pyridine chemistry: installing a fluorine atom at the 4-position while maintaining a bromine at the 5-position and a carboxylic acid at the 2-position.[1]
Direct halogenation of the pyridine ring is often non-selective or low-yielding due to the electron-deficient nature of the heterocycle.[1] Consequently, the most reproducible and scalable industrial route relies on Nucleophilic Aromatic Substitution (SNAr) —specifically the Halex (Halogen Exchange) reaction—starting from the commercially available 5-bromo-4-chloropicolinic acid precursor.[1]
This guide evaluates the two primary synthetic pathways, designating Route A (Halex via Ester Intermediate) as the "Gold Standard" for reproducibility and Route B (Diazotization) as a viable but hazardous alternative.
Critical Route Analysis
| Feature | Route A: Halex Exchange (Recommended) | Route B: Diazotization (Balz-Schiemann) |
| Starting Material | 5-Bromo-4-chloropicolinic acid (CAS 1060802-25-6) | 4-Amino-5-bromopicolinic acid |
| Mechanism | SNAr (Cl | Diazotization |
| Reproducibility | High. Thermodynamics favor F at C4.[1] | Medium. Temperature sensitive; diazonium instability. |
| Scalability | High. Standard batch reactors; no gas evolution. | Low/Medium. Risk of thermal runaway; HF handling. |
| Safety Profile | Moderate (High temp, DMSO). | Poor (HF/Pyridine or HBF4 required). |
| Est. Yield | 60–75% (3 steps) | 40–55% |
Detailed Experimental Protocols
Route A: The "Gold Standard" (Ester-Halex-Hydrolysis)
Rationale:[1] Direct fluorination of the free acid requires high temperatures that risk decarboxylation. Protecting the acid as an ester increases solubility in aprotic polar solvents and thermal stability, ensuring a robust SNAr reaction.
Step 1: Esterification
Reaction: 5-Bromo-4-chloropicolinic acid + MeOH
-
Setup: Charge a round-bottom flask with 5-bromo-4-chloropicolinic acid (1.0 equiv) and anhydrous Methanol (10 vol).
-
Activation: Add Conc. H2SO4 (0.5 equiv) dropwise at 0°C.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of acid.
-
Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat. NaHCO3 (carefully) and brine. Dry over Na2SO4 and concentrate.
-
Checkpoint: Product should be a white/off-white solid.[1] Yield >90%.
-
Step 2: Halex Reaction (The Critical Step)
Reaction: Methyl 5-bromo-4-chloropicolinate + KF
-
Drying: CRITICAL. Spray-dried Potassium Fluoride (KF) (2.0 equiv) must be dried under high vacuum at 150°C for 4 hours prior to use.[1] Moisture kills this reaction.
-
Solvation: Dissolve the ester (1.0 equiv) in anhydrous DMSO (5 vol). Add the dried KF.
-
Optional: Add 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (0.05 equiv) as a phase transfer catalyst to accelerate kinetics.[1]
-
-
Reaction: Heat to 110–120°C under N2 atmosphere for 4–8 hours.
-
Note: Do not exceed 140°C to prevent displacement of the 5-Bromo group or decomposition.[1]
-
-
Workup: Cool to RT. Pour into ice water (20 vol). The product often precipitates. If solid forms, filter and wash with water.[2] If oil forms, extract with Et2O or EtOAc.
-
Purification: Recrystallization from heptane/EtOAc or flash chromatography (SiO2).
-
Step 3: Hydrolysis
Reaction: Methyl 5-bromo-4-fluoropicolinate + LiOH
-
Hydrolysis: Dissolve intermediate in THF/Water (3:1). Add LiOH·H2O (1.2 equiv) at 0°C.
-
Stir: Warm to RT and stir for 1–2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 2–3. Extract with EtOAc (3x).
-
Final Polish: Dry organic layer (MgSO4) and concentrate. Recrystallize from acetonitrile or ethanol/water if necessary.
Route B: Diazotization (Alternative)
Rationale: Useful if the 4-amino precursor is more accessible, but requires handling HF sources.[1]
-
Reagent: Prepare Olah's Reagent (Pyridine·9HF) or use HBF4 .
-
Diazotization: Dissolve 4-amino-5-bromopicolinic acid in the HF reagent at -10°C. Add NaNO2 (1.1 equiv) portion-wise.
-
Decomposition: Stir at 0°C for 30 mins, then warm to RT or heat to 40°C to induce N2 evolution and fluorination.
-
Quench: Pour onto ice/CaCO3 (neutralize HF). Extract with EtOAc.
-
Warning: Significant tar formation is common. Yields are typically lower than Route A.
-
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree and chemical flow for the recommended route, highlighting the selectivity logic.
Caption: Optimized workflow for converting 5-bromo-4-chloropicolinic acid to the target fluorinated acid via the ester intermediate to prevent thermal degradation.
Troubleshooting & Quality Control
| Problem | Root Cause | Solution |
| Incomplete Conversion (Step 2) | Wet KF or DMSO. | Use spray-dried KF; store DMSO over molecular sieves (3Å).[1] Add 18-crown-6. |
| Loss of Bromine (Des-bromo impurity) | Reaction temp >140°C. | Strictly control oil bath temp to 110–120°C. |
| Low Yield in Hydrolysis | Decarboxylation during workup.[1] | Acidify to pH 3 (not pH 1) at 0°C. Do not heat the acidic aqueous phase. |
| Black Tar Formation | Polymerization of pyridine. | Perform reactions under strict N2 atmosphere; avoid prolonged heating. |
References
-
Precursor Availability: 5-Bromo-4-chloropicolinic acid (CAS 1060802-25-6).[1] Ambeed / Accela ChemBio Catalog Data. Retrieved from and .
-
Target Identification: this compound (CAS 1211582-26-1).[1] Reagentia / Chemikart Listings. Retrieved from .
-
Halex Mechanism: Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society.[1] (Foundational text on Halex in pyridines).
-
Selectfluor Alternatives: Selectfluor and Ag-catalyzed decarboxylative fluorination methods (as modern alternatives for aliphatic acids, though less applicable here). Organic Chemistry Portal / MDPI. Retrieved from .
-
General Pyridine Fluorination: Use of KF/DMSO in polychloropyridines. Asian Journal of Chemistry. Retrieved from .
Sources
Safety Operating Guide
Operational Directive: Safe Management of Halogenated Pyridines
As a Senior Application Scientist, I cannot overstate the importance of precision when handling halogenated pyridine derivatives like 5-Bromo-4-fluoropicolinic acid . This compound is not merely "organic waste"; its dual-halogenated nature (bromine and fluorine) and acidic functionality dictate a specific disposal pathway essential for regulatory compliance (RCRA) and environmental stewardship.
Improper disposal of fluorinated aromatics can lead to the formation of hydrofluoric acid (HF) and brominated dioxins during standard low-temperature incineration. Therefore, this guide prioritizes segregation and waste stream integrity to ensure downstream destruction efficiency.
Chemical Identity & Hazard Profile
Before initiating any disposal workflow, verify the material identity and associated hazards.[1][2] This data determines the waste code and safety precautions.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1211582-26-1 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Physical State | Solid (White to off-white powder) |
| Acidity (pKa) | ~3.07 (Predicted) - Reacts with bases |
| Primary Hazards (GHS) | Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , STOT SE 3 (H335) |
| Critical Chemical Feature | Contains Fluorine (F) and Bromine (Br) .[3][4][5][6][7][8][9][10] Must be treated as Halogenated Waste. |
Disposal Decision Matrix
The following logic flow dictates the correct waste stream for this compound based on its physical state and mixture composition.
Figure 1: Decision matrix for segregating this compound waste streams. Note that liquid waste containing this compound defaults to "Halogenated" regardless of the solvent due to the F/Br content.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired reagents, surplus solids, or product degradation.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential acidic corrosion.
-
Transfer:
-
Work inside a chemical fume hood to contain dust.
-
Transfer the solid directly into the waste container.
-
Do not dissolve the solid in solvent solely for disposal; this increases waste volume and cost.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Mandatory Description: "Waste this compound, Solid."
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
Constituents: Explicitly list "Fluorine" and "Bromine" content if the tag allows; this alerts the disposal facility to use high-temperature incineration.
-
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures, HPLC effluents, or mother liquors.
-
Segregation Rule: Because this compound contains halogens, the entire solution is classified as Halogenated Waste , even if the solvent is non-halogenated (e.g., methanol or acetone).
-
Compatibility Check:
-
Ensure the waste container does not contain strong bases (e.g., NaOH, KOH) or strong oxidizers. Mixing an acid with a base in a closed waste drum can cause pressurization and explosion.
-
Self-Validating Step: Measure the pH of the waste stream before addition. If pH > 10, neutralize carefully in a beaker before adding to the main waste carboy.
-
-
Collection:
-
Pour into the "Halogenated Solvent Waste" carboy.
-
Cap the carboy immediately after use.
-
-
Labeling:
-
Update the waste log to include "this compound (
-
Protocol C: Contaminated Debris
Use this for gloves, weigh boats, and paper towels.
-
Collection: Place all contaminated disposables into a clear, heavy-duty plastic bag (minimum 4 mil thickness).
-
Sharps: If glass pipettes or needles are contaminated, they must go into a rigid "Sharps" container, not the soft trash.
-
Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.
-
Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum (often a fiber drum with a liner).
Emergency Procedures: Spills & Exposure
Scenario: Powder Spill (>1 gram) inside Fume Hood
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Scoop up the material using a dustpan or stiff card.
-
Wipe the surface with a soap/water solution.[2]
-
Verification: Check surface pH with litmus paper to ensure all acid residues are removed.
-
-
Disposal: Place all cleanup materials into Stream C (Solid Hazardous Debris) .
Scenario: Skin/Eye Contact [7]
-
Eyes: Rinse immediately with water for 15 minutes. Hold eyelids open.
-
Skin: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption.
Regulatory & Scientific Context
Why Segregation Matters: Standard organic waste is often used as "fuel blending" for cement kilns. However, fluorinated compounds require High-Temperature Incineration (>1100°C) to break the strong C-F bond and specialized scrubbers to capture the resulting Hydrogen Fluoride (HF) gas [1]. Failure to segregate halogenated waste can damage incinerator linings and release toxic emissions.
RCRA Compliance: While this compound is not explicitly P-listed or U-listed, it falls under the characteristic of Toxic and potentially Corrosive (if in aqueous solution with pH < 2). It must be managed as a hazardous waste under 40 CFR 261 [2].
References
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAS and Fluorinated Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (2025).[7] Compound Summary: this compound (CAS 1211582-26-1).[11][12] National Library of Medicine. Retrieved from [Link]
-
Salisbury University. Segregation of Waste Chemicals and Compatibility Groups. Retrieved from [Link]
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- 6. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 | CID 146447304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
